Product packaging for Pterocarpadiol A(Cat. No.:)

Pterocarpadiol A

Cat. No.: B13434041
M. Wt: 316.26 g/mol
InChI Key: GLFFSZJIPRAXLU-ARFHVFGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pterocarpadiol A is a useful research compound. Its molecular formula is C16H12O7 and its molecular weight is 316.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O7 B13434041 Pterocarpadiol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one

InChI

InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2/t14-,15+,16+/m0/s1

InChI Key

GLFFSZJIPRAXLU-ARFHVFGLSA-N

Isomeric SMILES

C1[C@@]2([C@H]([C@]3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O

Canonical SMILES

C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O

Origin of Product

United States

Foundational & Exploratory

Pterocarpadiol A: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural origin, and structural elucidation of Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan. The information compiled herein is based on primary research and is intended to be a valuable resource for professionals in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Source

This compound is a hitherto unknown natural compound that was first isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae (Fabaceae) family.[1][2] The discovery was part of a broader phytochemical investigation that led to the isolation of four new 6a,11b-dihydroxypterocarpans, named Pterocarpadiols A–D.[1][2] The plant material was collected from the Pu'er region of Yunnan Province, China.[1] Pterocarpans are a well-established class of isoflavonoids known for a wide array of pharmacological properties, and are commonly found in the Fabaceae family.[3][4][5]

Table 1: Natural Source and Origin of this compound

ParameterDetailsReference
Species Derris robusta[1]
Family Leguminosae (Fabaceae)[1]
Plant Part Used Twigs and Leaves[1]
Geographical Origin Pu'er region, Yunnan Province, China[1]

Experimental Protocols

The following sections detail the methodologies employed for the extraction, isolation, and structural elucidation of this compound.

The air-dried and powdered twigs and leaves of D. robusta (12.0 kg) were extracted with 95% ethanol at room temperature.[1] The resulting crude extract (approximately 870 g) was then subjected to a multi-step chromatographic fractionation process to yield the pure compound.[1]

Table 2: Extraction Parameters

ParameterValue/DescriptionReference
Plant Material Air-dried and powdered twigs and leaves of D. robusta[1]
Initial Mass of Plant Material 12.0 kg[1]
Extraction Solvent 95% Ethanol (EtOH)[1]
Extraction Method Maceration at room temperature[1]
Solvent Removal Under reduced pressure[1]
Crude Extract Yield Approximately 870 g[1]

The crude extract was fractionated by silica gel column chromatography using a petroleum ether/acetone gradient, followed by methanol, to yield nine primary fractions (A–I).[1] Further purification of the fractions containing the target compounds was achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography.[6]

G cluster_extraction Extraction cluster_fractionation Fractionation and Purification Plant_Material Air-dried, powdered twigs and leaves of Derris robusta (12.0 kg) Extraction Maceration with 95% EtOH at room temperature Plant_Material->Extraction Concentration Solvent removal under reduced pressure Extraction->Concentration Crude_Extract Crude Extract (ca. 870 g) Concentration->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography (Petroleum Ether/Acetone gradient, then MeOH) Crude_Extract->Silica_Gel_CC Fractions Nine Fractions (A-I) Silica_Gel_CC->Fractions Repeated_CC Repeated Column Chromatography (Silica Gel, Sephadex LH-20, Prep. TLC) Fractions->Repeated_CC Pure_Compound This compound Repeated_CC->Pure_Compound

Figure 1: General workflow for the extraction and isolation of this compound.

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Table 3: Spectroscopic and Structural Data for this compound

ParameterValueReference
Molecular Formula C₁₇H₁₆O₇[1]
Ionization Mode ESI (positive)[6]
m/z [M+Na]⁺ (found) 355.0788[1]
m/z [M+Na]⁺ (calculated) 355.0794[1]
NMR Spectroscopy ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY)[6]

The structure was established based on the detailed analysis of these spectroscopic data. For instance, the placement of a methoxy group at C-9 was confirmed by HMBC correlations.[1]

G Pure_Compound Isolated this compound HRESIMS High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Pure_Compound->HRESIMS NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC, ROESY) Pure_Compound->NMR Molecular_Formula Molecular Formula Determination (C17H16O7) HRESIMS->Molecular_Formula Structural_Connectivity Determination of Structural Connectivity and Stereochemistry NMR->Structural_Connectivity Final_Structure Elucidated Structure of this compound Molecular_Formula->Final_Structure Structural_Connectivity->Final_Structure

Figure 2: Workflow for the structural elucidation of this compound.

Potential Biological Activities

While specific biological activity data for this compound has not been explicitly reported in the reviewed literature, its classification as a pterocarpan suggests a range of potential pharmacological properties.[7] Pterocarpans, as a class of isoflavonoids, are known to exhibit a variety of biological effects.[4][5]

Table 4: Potential Biological Activities of Pterocarpans

Biological ActivityGeneral Mechanism of Action for PterocarpansReference
Antimicrobial Disruption of bacterial cell membrane integrity, inhibition of nucleic acid and protein synthesis.[7]
Anticancer Induction of apoptosis and cell cycle arrest in various cancer cell lines.[7]
Anti-inflammatory Modulation of inflammatory signaling pathways such as NF-κB and MAPK.[4]
Antioxidant Scavenging of free radicals and reduction of oxidative stress.[4][5]
Insecticidal Varies depending on the specific compound and insect species.[4][5]

The presence of this compound and its analogs as markers may also be valuable for the chemotaxonomic classification of Derris species.[1][2] Further research is warranted to investigate the specific biological activities and potential therapeutic applications of this compound.

References

Pterocarpadiol A from Derris robusta: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta. This document collates all available quantitative data, presents detailed experimental protocols for its isolation and potential biological evaluation, and visualizes key experimental workflows and relevant signaling pathways.

Introduction to this compound and Derris robusta

Derris robusta, a tree species belonging to the Leguminosae family, is found in tropical and subtropical regions, including India.[1][2][3][4] Traditionally, plants of the Derris genus have been used in folk medicine.[2] Phytochemical investigations of Derris robusta have revealed a rich profile of flavonoids, isoflavonoids, and rotenoids.[2] Among the unique constituents are the Pterocarpadiols A–D, which are a rare subclass of 6a,11b-dihydroxypterocarpans.[2] this compound is one of four such novel compounds first reported in 2015.[2]

Pterocarpans as a class are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][5][6] While specific biological data for this compound is not yet available, its structural class suggests it may be a promising candidate for further investigation in drug discovery.[6]

Physicochemical and Spectroscopic Data

The isolation and structural elucidation of this compound were achieved through extensive spectroscopic analysis.[2] The quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₆H₁₂O₇
AppearanceAmorphous Powder
HRESIMSm/z 339.0462 [M+Na]⁺ (calculated for C₁₆H₁₂O₇Na, 339.0475)

Source: Li et al., 2015[2]

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD, δ in ppm, J in Hz)
PositionδH (mult., J)
16.80 (d, 10.0)
26.09 (dd, 10.0, 2.5)
46.13 (d, 2.5)
76.30 (d, 2.0)
86.27 (d, 2.0)
106.83 (s)
11a4.73 (s)

Source: Li et al., 2015[2]

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
PositionδC (type)PositionδC (type)
1130.4 (CH)797.4 (CH)
1a109.9 (C)894.6 (CH)
2106.6 (CH)9162.7 (C)
3162.4 (C)10104.9 (CH)
498.4 (CH)10a159.0 (C)
4a158.4 (C)11a80.3 (CH)
6a92.5 (C)11b72.8 (C)
6b114.7 (C)OCH₂O102.7 (CH₂)

Source: Li et al., 2015[2]

Experimental Protocols

Isolation of this compound from Derris robusta

The following protocol is based on the methodology described by Li et al. (2015).[2]

Workflow for Isolation and Purification

G plant_material Air-dried and powdered twigs and leaves of D. robusta (12.0 kg) extraction Extraction with 95% EtOH at room temperature plant_material->extraction concentration Solvent removal under reduced pressure extraction->concentration crude_extract Crude Extract (ca. 870 g) concentration->crude_extract silica_cc Silica Gel Column Chromatography crude_extract->silica_cc fractionation Elution with Petroleum Ether/Acetone Gradient, then MeOH silica_cc->fractionation fractions Fractions A–I fractionation->fractions fraction_g Fraction G (55 g) fractions->fraction_g Focus on one fraction mci_gel_cc MCI Gel CHP 20P Column Chromatography fraction_g->mci_gel_cc mci_elution Elution with MeOH/H₂O Gradient (30:70 to 100:0) mci_gel_cc->mci_elution subfractions_g Subfractions G1–G10 mci_elution->subfractions_g subfraction_g8 Subfraction G8 (7.0 g) subfractions_g->subfraction_g8 rp18_cc RP-18 Silica Gel Column Chromatography subfraction_g8->rp18_cc rp18_elution Elution with MeOH/H₂O Gradient (30:70 to 80:20) rp18_cc->rp18_elution subfractions_g8_1_5 Subfractions G8-1 to G8-5 rp18_elution->subfractions_g8_1_5 subfraction_g8_4 Subfraction G8-4 (1.2 g) subfractions_g8_1_5->subfraction_g8_4 sephadex_lh20 Sephadex LH-20 Column Chromatography subfraction_g8_4->sephadex_lh20 sephadex_elution Elution with MeOH sephadex_lh20->sephadex_elution subfractions_g8_4_1_3 Subfractions G8-4-1 to G8-4-3 sephadex_elution->subfractions_g8_4_1_3 subfraction_g8_4_2 Subfraction G8-4-2 (350 mg) subfractions_g8_4_1_3->subfraction_g8_4_2 prep_hplc Preparative HPLC subfraction_g8_4_2->prep_hplc hplc_conditions MeOH/H₂O (45:55, 3 mL/min) prep_hplc->hplc_conditions pterocarpadiol_a This compound (1, 5.0 mg, tR = 25.5 min) hplc_conditions->pterocarpadiol_a

Caption: Isolation and purification workflow for this compound.

  • Extraction: Air-dried and powdered twigs and leaves of D. robusta (12.0 kg) are extracted with 95% ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract (approx. 870 g).

  • Initial Fractionation (Silica Gel): The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone followed by methanol to yield nine primary fractions (A–I).

  • Secondary Fractionation (MCI Gel): Fraction G (55 g) is further separated using MCI gel CHP 20P column chromatography with a methanol/water gradient (from 30:70 to 100:0) to produce ten subfractions (G1–G10).

  • Tertiary Fractionation (RP-18): Subfraction G8 (7.0 g) is chromatographed on an RP-18 silica gel column with a methanol/water gradient (30:70 to 80:20) to yield five subfractions (G8-1 to G8-5).

  • Size Exclusion Chromatography: Subfraction G8-4 (1.2 g) is purified by Sephadex LH-20 column chromatography using methanol as the eluent, resulting in three subfractions (G8-4-1 to G8-4-3).

  • Final Purification (Preparative HPLC): Subfraction G8-4-2 (350 mg) is subjected to preparative HPLC using a methanol/water mobile phase (45:55) at a flow rate of 3 mL/min to yield pure this compound (5.0 mg).

Hypothetical Protocol: Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method to evaluate the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Protocol: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, the mechanisms of other well-studied pterocarpans can provide a framework for future investigation.

Potential Anticancer Signaling Pathway

Many pterocarpans exert their anticancer effects by modulating cell survival and apoptosis pathways.[5] The PI3K/Akt pathway is a critical regulator of these processes and is a common target for anticancer compounds.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis PterocarpadiolA This compound (Hypothetical) PterocarpadiolA->Akt Inhibits?

Caption: Hypothetical anticancer signaling pathway for this compound.

Potential Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[5] Many anti-inflammatory natural products, including some pterocarpans, act by inhibiting this pathway.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates NFkappaB_IkappaB NF-κB IκBα NFkappaB_IkappaB->NFkappaB Releases PterocarpadiolA This compound (Hypothetical) PterocarpadiolA->IKK Inhibits? DNA DNA NFkappaB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription LPS LPS LPS->TLR4

References

isolation of Pterocarpadiol A from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isolation of Pterocarpadiol A from Natural Sources

Introduction

This compound is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids known for various biological activities.[1][2] First identified in the plant species Derris robusta, this compound and its analogs represent novel chemical structures that may be of interest to researchers in natural product chemistry, pharmacology, and drug development.[1][3] Their presence may also serve as a chemotaxonomic marker for the Derris genus.[1] This guide provides a comprehensive overview of the natural source of this compound and a detailed, step-by-step protocol for its extraction and isolation based on published scientific literature.

Natural Source

This compound is isolated from the twigs and leaves of Derris robusta, a plant belonging to the Fabaceae family.[4] This is currently the only known natural source for this specific compound.

ParameterDetailReference
Species Derris robusta[4][5]
Family Fabaceae[4]
Plant Part Twigs and Leaves[4][5]

Experimental Protocol: Isolation of this compound

The isolation of this compound is a multi-step process involving initial solvent extraction followed by several stages of column chromatography to separate the target compound from the complex mixture of phytochemicals in the crude extract.

Extraction

The first phase involves the extraction of metabolites from the dried and powdered plant material. Maceration with a high-polarity solvent is employed to draw out a broad range of compounds.

ParameterValue/DescriptionReference
Plant Material Air-dried and powdered twigs and leaves of D. robusta[4]
Initial Mass 12.0 kg[4]
Extraction Solvent 95% Ethanol (EtOH)[4]
Extraction Method Maceration at room temperature[4]
Solvent Removal Under reduced pressure[4]
Crude Extract Yield ~870 g[4]
Chromatographic Fractionation and Purification

The crude ethanol extract is subjected to a series of chromatographic separations to isolate this compound. The process involves partitioning and multiple column chromatography steps using different stationary and mobile phases to achieve purification.

StepChromatographic MethodStationary PhaseMobile Phase / EluentOutcomeReference
1 Column ChromatographySilica GelPetroleum Ether / Acetone (3:1)Fraction F[5]
2 Column ChromatographySilica GelChloroform / Methanol (10:1)Further refined fraction[5]
3 Size-Exclusion ChromatographySephadex LH-20Chloroform / Methanol (1:1)Further refined fraction[5]
4 Reversed-Phase ChromatographyRP-1840% Methanol in H₂OPure this compound (233 mg) [5]

Quantitative Data and Physicochemical Properties

The purified this compound is characterized by its distinct physicochemical and spectroscopic properties.

PropertyValueReference
Final Yield 233 mg (from 12.0 kg of plant material)[5]
Appearance White amorphous powder[5]
Optical Rotation [α]²³_D_ -484.0 (c 0.5, MeOH)[5]
UV (MeOH) λmax 235, 306 nm[5]
Molecular Formula C₁₆H₁₂O₇[5]
HRESIMS (pos.) m/z 339.0462 [M+Na]⁺ (calcd. for C₁₆H₁₂O₇Na, 339.0475)[5]
Retention Time (HPLC) 6.03 min[5]

Note: The HPLC conditions were an Extend-C18 column with a gradient of 20% → 100% MeOH in H₂O over 8.0 min, followed by 100% MeOH to 13.0 min, at a flow rate of 1.0 ml/min.[5]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from its natural source.

G cluster_start Plant Material Preparation cluster_extraction Solvent Extraction cluster_purification Chromatographic Purification plant Twigs & Leaves of Derris robusta (12 kg) powder Air-dried & Powdered Plant Material plant->powder extract Maceration with 95% EtOH powder->extract concentrate Concentration under Reduced Pressure extract->concentrate crude Crude Extract (~870 g) concentrate->crude silica1 Silica Gel CC (PE/Acetone, 3:1) crude->silica1 silica2 Silica Gel CC (CHCl3/MeOH, 10:1) silica1->silica2 sephadex Sephadex LH-20 CC (CHCl3/MeOH, 1:1) silica2->sephadex rp18 RP-18 CC (40% MeOH/H2O) sephadex->rp18 pure_compound This compound (233 mg) rp18->pure_compound

Isolation workflow for this compound.
Potential Signaling Pathway

While specific signaling pathways for this compound have not been elucidated, its chemical class, the pterocarpans, is known for anti-inflammatory properties.[2] A common mechanism for anti-inflammatory action involves the modulation of inflammatory cascades, such as the one induced by lipopolysaccharide (LPS) in macrophages. The diagram below illustrates this general pathway, which represents a potential area of investigation for this compound.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) iNOS iNOS Protein Genes->iNOS Transcription & Translation NO Nitric Oxide (NO) iNOS->NO Produces Pterocarpans Pterocarpans (e.g., this compound) [Potential Inhibition] Pterocarpans->IKK Pterocarpans->NFkB

Potential anti-inflammatory signaling pathway for pterocarpans.

References

An In-depth Technical Guide to Pterocarpadiol A: Structure, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol A is a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and potential biological activities based on the known pharmacology of the broader pterocarpan class of compounds. While specific biological data for this compound is not yet available, this document outlines detailed experimental protocols for assessing its potential antioxidant, cytotoxic, and antimicrobial properties. Furthermore, potential signaling pathways that may be modulated by this class of compounds are visualized to guide future research and drug discovery efforts.

Chemical Structure and Properties

This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Chemical Structure:

Chemical Structure of this compound

Molecular Formula: C₁₆H₁₂O₇[1]

Molecular Weight: 316.26 g/mol

Spectroscopic Data

The structural elucidation of this compound was based on the following spectroscopic data:

Table 1: HRESIMS Data for this compound [1]

IonCalculated m/zFound m/z
[M+Na]⁺339.0475339.0462

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδH (ppm), J (Hz)δC (ppm)
16.80 (d, 10.0)114.2
26.09 (dd, 10.0, 2.0)104.1
36.55 (d, 8.5)161.3
46.42 (d, 8.5)108.7
4a104.2
64.99 (d, 10.5, Ha), 4.37 (d, 10.5, Hb)70.2
6a78.7
76.83 (d, 8.0)117.8
86.45 (dd, 8.0, 2.0)109.4
9148.1
106.29 (d, 2.0)98.1
10a157.9
11a4.73 (s)91.4
11bNot reported
OCH₂O5.89 (s), 5.91 (s)101.9
3-OH
9-OH

Note: NMR data is compiled from published literature. Assignments are based on 1D and 2D NMR experiments.

Potential Biological Activities

While this compound itself has not been evaluated for its biological activity, the pterocarpan class of compounds and extracts from Derris robusta have been reported to possess a range of pharmacological effects. These findings suggest potential areas of investigation for this compound.

  • Anti-inflammatory activity: Pterocarpans are known to exhibit anti-inflammatory properties, potentially through the modulation of key signaling pathways.

  • Antioxidant activity: Extracts from Derris robusta have demonstrated antioxidant potential.

  • Cytotoxic activity: Methanolic extracts of Derris robusta have shown significant cytotoxic effects in brine shrimp lethality assays.

  • Antimicrobial activity: Extracts from the plant have also exhibited antimicrobial properties.

Proposed Experimental Protocols

The following are detailed protocols for evaluating the potential biological activities of this compound. These are standard assays widely used in natural product research.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • Prepare a blank containing 100 µL of methanol and 100 µL of the test compound at each concentration.

    • Prepare a control containing 100 µL of DPPH solution and 100 µL of the solvent used for the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Cytotoxic Activity: Brine Shrimp Lethality Assay

Principle: This is a simple and rapid bioassay for screening the cytotoxic properties of compounds. The assay determines the concentration of a compound that is lethal to 50% (LC₅₀) of brine shrimp nauplii.

Methodology:

  • Hatching of brine shrimp eggs: Hatch Artemia salina eggs in artificial seawater under constant aeration and illumination for 48 hours.

  • Preparation of test compound: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay procedure:

    • Add 10-15 nauplii to each well of a 24-well plate containing artificial seawater.

    • Add the test compound at different concentrations to the wells.

    • A control group with the solvent and a positive control (e.g., potassium dichromate) should be included.

    • Incubate the plates for 24 hours under illumination.

  • Measurement: After 24 hours, count the number of dead nauplii in each well.

  • Calculation: The percentage of mortality is calculated for each concentration. The LC₅₀ value is determined using probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.

Antimicrobial Activity: Broth Microdilution Assay

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of microbial inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of test compound: Prepare a stock solution of this compound and make two-fold serial dilutions in a 96-well microplate containing the broth medium.

  • Assay procedure:

    • Inoculate each well containing the serially diluted compound with the microbial suspension.

    • Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection or measurement of turbidity using a microplate reader can be used.

Potential Signaling Pathways

Based on the known anti-inflammatory activities of pterocarpans, this compound may modulate key inflammatory signaling pathways. Further research is needed to confirm these interactions.

anti_inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates Pterocarpadiol_A This compound (Hypothesized) Pterocarpadiol_A->IKK inhibits? Pterocarpadiol_A->NF-κB_active inhibits translocation? Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) NF-κB_active->Inflammatory_Genes activates

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Receptor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Inflammation Inflammation Akt->Inflammation Pterocarpadiol_A This compound (Hypothesized) Pterocarpadiol_A->PI3K inhibits? Pterocarpadiol_A->Akt inhibits?

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an interesting natural product with a unique chemical structure. While its biological activities remain to be elucidated, its classification as a pterocarpan suggests potential for anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research to unlock the therapeutic potential of this rare molecule. Further investigation is warranted to isolate larger quantities of this compound and conduct comprehensive pharmacological studies to validate these hypotheses and explore its mechanism of action.

References

Spectroscopic and Biological Insights into Pterocarpadiol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of the potential biological activities of the broader pterocarpan class of molecules. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₅H₁₂O₅.

IonCalculated m/zFound m/z
[M + Na]⁺339.0475339.0475

Table 1: High-Resolution Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

PositionδH (ppm), J (Hz)
16.79 (d, 10.0)
26.02 (dd, 10.0, 1.3)
45.32 (d, 1.3)
64.79 (d, 10.1, Ha), 4.49 (d, 10.0, Hb)
76.44 (s)
106.44 (s)
11a4.68 (s)
OCH₂O5.94 (s), 5.96 (s)
OH-6a6.77 (s)
OH-11b6.77 (s)

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆).[1]

PositionδC (ppm)
1131.0
1a114.7
2106.8
3158.4
494.7
4a155.6
667.5
6a92.1
6b113.3
7104.0
8159.2
9142.1
10102.7
10a150.9
11a78.8
11bNot specified
OCH₂O101.3

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆).[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound and related compounds.

Isolation of this compound from Derris robusta

This compound was isolated from the twigs and leaves of Derris robusta. The general workflow for the isolation and purification is as follows:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Air-dried and powdered twigs and leaves of Derris robusta B Extraction with 95% EtOH at room temperature A->B C Concentration under reduced pressure B->C D Crude Ethanol Extract C->D E Suspension in H₂O and partitioning with EtOAc D->E F EtOAc-soluble fraction E->F G Chromatography on silica gel column F->G H Elution with a gradient of CHCl₃-MeOH G->H I Collection of fractions H->I J Repeated column chromatography of selected fractions I->J K Sephadex LH-20 column J->K L Preparative TLC K->L M This compound L->M

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AV-400 spectrometer. The samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the solvent peaks. 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, were used for the structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the GC-MS analysis of pterocarpans, adapted for this compound.

  • Sample Preparation and Extraction :

    • A dried and powdered plant material sample (1g) is extracted with 80% methanol (20 mL) using sonication.

    • The mixture is centrifuged, and the supernatant is collected. This extraction is repeated twice.

    • The combined supernatants are evaporated to dryness.

    • The dried extract is redissolved in 50% methanol and subjected to liquid-liquid extraction with n-hexane to remove lipids.

    • The methanol extract can be further purified by Solid Phase Extraction (SPE) using a C18 cartridge.

  • Derivatization : For GC-MS analysis, polar functional groups are often derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • GC-MS Conditions :

    • Gas Chromatograph : Agilent 7890B GC or equivalent.

    • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Program : An initial temperature of 150°C, ramped to 300°C.

    • Mass Spectrometer : Agilent 5977A MSD or equivalent.

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 50-550.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, the broader class of pterocarpans exhibits significant biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity: Induction of Mitotic Arrest

Studies on other pterocarpans have shown that they can induce cell death in tumor cells by causing a persistent mitotic arrest during prometaphase.[1] This is often associated with the disruption of microtubule function and the formation of abnormal mitotic spindles.

G cluster_cell_cycle Cell Cycle Progression Pterocarpan Pterocarpan Treatment Prometaphase Prometaphase Pterocarpan->Prometaphase Disrupts microtubule function Interphase Interphase Prophase Prophase Interphase->Prophase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase MitoticArrest Persistent Mitotic Arrest Prometaphase->MitoticArrest Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of pterocarpan-induced mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory Activity

Pterocarpans are also recognized for their anti-inflammatory potential.[2] This activity is thought to be mediated through the modulation of various inflammatory signaling pathways, potentially involving the inhibition of pro-inflammatory mediators. A generalized representation of a potential anti-inflammatory signaling pathway that could be modulated by pterocarpans is depicted below.

G cluster_pathway Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Pterocarpans Pterocarpans Kinase_Cascade MAPK & IKK Activation Pterocarpans->Kinase_Cascade Inhibition Transcription_Factor NF-κB & AP-1 Activation Pterocarpans->Transcription_Factor Inhibition Adaptor MyD88 Receptor->Adaptor Adaptor->Kinase_Cascade Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Mediators

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by pterocarpans.

References

The Architecture of Defense: A Technical Guide to Pterocarpan Biosynthesis in Fabaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans, a class of isoflavonoids predominantly found in the Fabaceae (legume) family, represent a significant arsenal of plant defense compounds. These tetracyclic molecules, synthesized in response to pathogenic attack and other environmental stresses, exhibit a wide spectrum of antimicrobial and anti-insecticidal activities. Their potent biological activities have also garnered considerable interest in the pharmaceutical and nutraceutical industries, with studies exploring their potential as anticancer, anti-inflammatory, and estrogenic agents. Understanding the intricate biosynthetic pathway of pterocarpans is paramount for harnessing their therapeutic potential, enabling metabolic engineering strategies for enhanced production, and discovering novel bioactive derivatives.

This technical guide provides a comprehensive overview of the biosynthesis of pterocarpans in Fabaceae, detailing the core enzymatic steps, regulatory networks, and key experimental methodologies. Quantitative data are summarized for comparative analysis, and detailed protocols for pivotal experiments are provided to facilitate further research in this dynamic field.

Core Biosynthetic Pathway of Pterocarpans

The biosynthesis of pterocarpans is an extension of the well-characterized phenylpropanoid and isoflavonoid pathways. The journey begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the central isoflavonoid skeleton, which is then further modified to yield the characteristic pterocarpan core.

The key enzymatic steps are outlined below:

  • General Phenylpropanoid Pathway:

    • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

    • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid.

    • 4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA.

  • Isoflavonoid Branch:

    • Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

    • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

    • Isoflavone Synthase (IFS): A key branch point enzyme and cytochrome P450 monooxygenase that catalyzes an aryl migration reaction to convert flavanones (e.g., naringenin or liquiritigenin) into 2-hydroxyisoflavanones.

    • 2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavones (e.g., daidzein or formononetin).

  • Pterocarpan-Specific Pathway:

    • Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 2' position of the isoflavone B-ring.

    • Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of the 2,3-double bond of a 2'-hydroxyisoflavone to produce a 2'-hydroxyisoflavanone.

    • Vestitone Reductase (VR): Catalyzes the stereospecific reduction of the 4-keto group of a 2'-hydroxyisoflavanone (vestitone) to a 2'-hydroxyisoflavanol.

    • Pterocarpan Synthase (PTS): Also known as 2'-hydroxyisoflavanol dehydratase, this enzyme catalyzes the final ring closure through dehydration to form the characteristic tetracyclic pterocarpan skeleton.

The following diagram illustrates the core biosynthetic pathway leading to the pterocarpan, medicarpin.

Pterocarpan_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_pterocarpan Pterocarpan-Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA (2S)-Naringenin (2S)-Naringenin Naringenin Chalcone->(2S)-Naringenin CHI 2-Hydroxydaidzein 2-Hydroxydaidzein (2S)-Naringenin->2-Hydroxydaidzein IFS Daidzein Daidzein 2-Hydroxydaidzein->Daidzein HID 2'-Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->2'-Hydroxydaidzein I2'H 2'-Hydroxydihydrodaidzein 2'-Hydroxydihydrodaidzein 2'-Hydroxydaidzein->2'-Hydroxydihydrodaidzein IFR 7,2'-Dihydroxy-4'-methoxyisoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol 2'-Hydroxydihydrodaidzein->7,2'-Dihydroxy-4'-methoxyisoflavanol VR Medicarpin Medicarpin 7,2'-Dihydroxy-4'-methoxyisoflavanol->Medicarpin PTS

Core biosynthetic pathway of the pterocarpan medicarpin.

Quantitative Data on Biosynthetic Enzymes and Gene Expression

The efficiency and regulation of pterocarpan biosynthesis are governed by the kinetic properties of the biosynthetic enzymes and the expression levels of their corresponding genes. This section presents a summary of available quantitative data to facilitate comparative analysis.

Table 1: Kinetic Properties of Key Pterocarpan Biosynthetic Enzymes
EnzymeSource OrganismSubstrateKm (µM)Vmaxkcat (s-1)Optimal pHOptimal Temp. (°C)Reference(s)
Chalcone Synthase (CHS2)Medicago sativa4-Coumaroyl-CoA4.5--7.530[1][2]
Malonyl-CoA4.1--[1][2]
Chalcone Isomerase (CHI)Glycine max2',4',4-Trihydroxychalcone10-1837.6-[3]
Vestitone Reductase (VR)Medicago sativa(3R)-Vestitone45--6.030[4]
NADPH---[4]
7,2'-Dihydroxy-4'-methoxyisoflavanol Dehydratase (DMID/PTS)Medicago sativa7,2'-dihydroxy-4'-methoxyisoflavanol5--6.030[4]

Note: Data for all enzymes in the pathway are not exhaustively available and represent a key area for future research. Vmax and kcat values are often dependent on specific assay conditions and enzyme purity and are therefore not always reported in a standardized manner.

Table 2: Elicitor-Induced Gene Expression of Pterocarpan Biosynthetic Genes
GeneOrganismElicitorFold ChangeTime Point (hours)Reference(s)
PALGlycine maxPhakopsora pachyrhizi~2.5 (Resistant)48[5]
~1.5 (Susceptible)48[5]
CHSMedicago sativaCuCl2>108-
IFSMedicago truncatulaYeast Extract>5024-
IFRPisum sativumCuCl2Inducible24[6]
VRMedicago sativaYeast Extract~36[7]
PTS (DMID)Medicago sativaYeast Extract~36[7]

Note: Fold change values are approximate and can vary significantly based on the specific experimental conditions, including elicitor concentration and the developmental stage of the plant material.

Signaling Pathways Regulating Pterocarpan Biosynthesis

The production of pterocarpans is tightly regulated and is rapidly induced upon perception of biotic or abiotic stress signals. Key signaling molecules and pathways, including jasmonates and mitogen-activated protein kinase (MAPK) cascades, play a central role in this regulation.

Jasmonate Signaling: Jasmonic acid (JA) and its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile), are key phytohormones in plant defense. Upon elicitation, JA levels rise, leading to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors (TFs) that upregulate the expression of pterocarpan biosynthetic genes.

MAPK Cascades: MAPK cascades are crucial for signal transduction in plant immunity. Perception of pathogen-associated molecular patterns (PAMPs) by cell surface receptors can trigger a phosphorylation cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Activated MAPKs can then phosphorylate downstream targets, including transcription factors, leading to the activation of defense gene expression, including those of the pterocarpan pathway.

The following diagram illustrates a simplified model of the signaling pathways leading to pterocarpan biosynthesis.

Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_jasmonate Jasmonate Signaling cluster_response Transcriptional Response Elicitor Elicitor Receptor Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors P, activates JA-Ile Synthesis JA-Ile Synthesis JAZ Repressor JAZ Repressor JA-Ile Synthesis->JAZ Repressor promotes degradation via SCF(COI1) SCF(COI1) JAZ Repressor->SCF(COI1) JAZ Repressor->Transcription Factors represses Pterocarpan\nBiosynthetic Genes Pterocarpan Biosynthetic Genes Transcription Factors->Pterocarpan\nBiosynthetic Genes activates Pterocarpan Biosynthesis Pterocarpan Biosynthesis Pterocarpan\nBiosynthetic Genes->Pterocarpan Biosynthesis

Elicitor-induced signaling pathways regulating pterocarpan biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of pterocarpan biosynthesis.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This protocol describes a spectrophotometric assay to determine PAL activity from plant extracts.

Materials:

  • Plant tissue (e.g., soybean roots)

  • Extraction Buffer: 0.1 M Sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol

  • Assay Buffer: 0.1 M Sodium borate buffer, pH 8.8

  • Substrate: 50 mM L-phenylalanine in Assay Buffer

  • Stopping Reagent: 5 M HCl

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Enzyme Extraction:

    • Harvest and weigh fresh plant tissue.

    • Homogenize the tissue in ice-cold Extraction Buffer (e.g., 1:3 w/v) using a mortar and pestle or a homogenizer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing 800 µL of Assay Buffer and 100 µL of the crude enzyme extract in a microcentrifuge tube.

    • Pre-incubate the mixture at 40°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the L-phenylalanine substrate solution.

    • Incubate the reaction at 40°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of 5 M HCl.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

    • Measure the absorbance of the supernatant at 290 nm against a blank. The blank should contain all components except the enzyme extract, which is added after the stopping reagent.

  • Calculation of Activity:

    • The product of the reaction, trans-cinnamic acid, has a high molar extinction coefficient at 290 nm. Calculate the amount of product formed using the Beer-Lambert law (A = εcl). The specific activity is typically expressed as µmol of trans-cinnamic acid formed per minute per mg of protein.

Protocol 2: Heterologous Expression of Isoflavone Synthase (IFS) in E. coli

This protocol provides a general framework for the expression of a plant cytochrome P450 enzyme, such as IFS, in a prokaryotic host.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) pLysS)

  • Expression vector (e.g., pET vector with an N-terminal His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Ni-NTA affinity chromatography column and buffers (Wash Buffer with 20 mM imidazole, Elution Buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Cloning and Transformation:

    • Clone the full-length coding sequence of the target IFS gene into the expression vector.

    • Transform the recombinant plasmid into the E. coli expression host.

    • Plate on selective LB agar plates and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to enhance protein solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged IFS protein with Elution Buffer.

    • Analyze the purified protein fractions by SDS-PAGE.

Protocol 3: HPLC Quantification of Pterocarpans

This protocol describes a method for the extraction and quantification of pterocarpans, such as medicarpin, from plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue

  • Extraction Solvent: 80% (v/v) Methanol

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Pterocarpan standards (e.g., medicarpin)

Procedure:

  • Extraction:

    • Freeze-dry and grind the plant tissue to a fine powder.

    • Extract a known weight of the powder with the Extraction Solvent (e.g., 1:10 w/v) by sonication or shaking for a defined period.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet.

    • Pool the supernatants and evaporate to dryness under vacuum.

    • Resuspend the dried extract in a known volume of the initial mobile phase.

    • Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a known volume of the filtered extract.

    • Elute the compounds using a gradient of Mobile Phase B. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, hold at 100% B; followed by re-equilibration.

    • Monitor the elution profile at a wavelength where pterocarpans have maximum absorbance (e.g., 280-310 nm).

    • Identify and quantify the pterocarpans by comparing their retention times and peak areas with those of authentic standards.

The following diagram illustrates a typical experimental workflow for studying pterocarpan biosynthesis.

Experimental_Workflow Plant Material (Fabaceae) Plant Material (Fabaceae) Elicitor Treatment Elicitor Treatment Plant Material (Fabaceae)->Elicitor Treatment Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Elicitor Treatment->Gene Expression Analysis (qRT-PCR) Enzyme Extraction & Assay Enzyme Extraction & Assay Elicitor Treatment->Enzyme Extraction & Assay Metabolite Extraction & Analysis (HPLC) Metabolite Extraction & Analysis (HPLC) Elicitor Treatment->Metabolite Extraction & Analysis (HPLC) Data Analysis & Interpretation Data Analysis & Interpretation Gene Expression Analysis (qRT-PCR)->Data Analysis & Interpretation Enzyme Extraction & Assay->Data Analysis & Interpretation Metabolite Extraction & Analysis (HPLC)->Data Analysis & Interpretation

References

An In-depth Technical Guide on the Natural Abundance and Isolation of Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide focuses on Pterocarpadiol C, as the available scientific literature predominantly refers to this compound. Information regarding "Pterocarpadiol A" is scarce, and it is plausible that Pterocarpadiol C is the compound of primary research interest.

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of its natural sources, quantitative data on its isolation, detailed experimental protocols, and a discussion of its potential biological activities for researchers, scientists, and drug development professionals.

Natural Abundance and Quantitative Data

Pterocarpadiol C has been isolated from the plant species Derris robusta (also known as Brachypterum robustum), which belongs to the Fabaceae family.[2] The compound is primarily found in the twigs and leaves of this plant.[2] The concentration of pterocarpans like Pterocarpadiol C can be influenced by various factors, including the plant's species, age, the specific part used, geographical location, and harvesting time.[3]

The following table summarizes the quantitative data from a specific isolation experiment.

ParameterValue/DescriptionReference
Species Derris robusta[2]
Family Fabaceae[2]
Plant Part Twigs and Leaves[2]
Initial Mass of Plant Material 12.0 kg[2]
Crude Extract Yield Approximately 870 g[2]

Experimental Protocols

The isolation and purification of Pterocarpadiol C involve multi-step extraction and chromatographic techniques.

The initial step is the extraction of the dried and powdered plant material.[2]

ParameterValue/DescriptionReference
Plant Material Air-dried and powdered twigs and leaves of D. robusta[2]
Extraction Solvent 95% Ethanol (EtOH)[2]
Extraction Method Maceration at room temperature[2]
Solvent Removal Under reduced pressure[2]

The crude extract is then subjected to column chromatography for fractionation.[2] Further separation of the resulting fractions is necessary to isolate Pterocarpadiol C.[2]

For quantitative analysis, a reversed-phase HPLC method is recommended. The following are suggested starting conditions for method development.[4]

ParameterValue/Description
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 90% A and 10% B, linearly increasing to 100% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) monitoring at the UV absorbance maximum of Pterocarpadiol C.
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Preparation: A stock solution of purified Pterocarpadiol C of a known concentration is prepared in HPLC-grade methanol. A series of dilutions are then made to generate a calibration curve.[4]

  • Sample Preparation: A known weight of the dried extract is dissolved in HPLC-grade methanol and filtered through a 0.45 µm syringe filter before injection.[4]

Experimental Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_purification Purification plant_material Air-dried and powdered twigs and leaves of D. robusta (12.0 kg) maceration Maceration with 95% EtOH at room temperature plant_material->maceration filtration Filtration maceration->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract (~870 g) concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection further_purification Further Chromatographic Steps fraction_collection->further_purification isolated_compound Isolated Pterocarpadiol C further_purification->isolated_compound

Caption: A generalized workflow for the extraction and purification of Pterocarpadiol C.

Biological Activity and Signaling Pathways

As of late 2025, there is a notable absence of published studies investigating the biological activity of Pterocarpadiol C.[5] Consequently, no quantitative data on its pharmacological effects or defined signaling pathways are available.[5]

However, based on the known anti-inflammatory properties of other pterocarpanoids, a potential mechanism of action has been postulated.[4][6] It is hypothesized that Pterocarpadiol C may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This remains a theoretical framework that requires experimental validation.

Postulated Signaling Pathway

G cluster_pathway Postulated NF-κB Signaling Pathway Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikb_kinase IκB Kinase signaling_cascade->ikb_kinase nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation nuclear_translocation Nuclear Translocation nf_kb_activation->nuclear_translocation gene_expression Pro-inflammatory Gene Expression nuclear_translocation->gene_expression pterocarpadiol_c Pterocarpadiol C pterocarpadiol_c->ikb_kinase

Caption: Postulated inhibitory effect of Pterocarpadiol C on the NF-κB signaling pathway.

Future Directions

The lack of pharmacological data for Pterocarpadiol C presents a significant opportunity for future research.[5] Key areas for investigation include:

  • Bioactivity Screening: A comprehensive screening of Pterocarpadiol C against various cancer cell lines, inflammatory markers, and microbial strains is warranted.[5]

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Pterocarpadiol C.

  • Optimization of Isolation: Further research to enhance the yield and purity of Pterocarpadiol C from natural sources or through synthetic routes.

References

A Technical Guide to the Preliminary Biological Screening of Pterocarpadiol A and Related Pterocarpans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data on the biological activities of Pterocarpadiol A. This guide provides a framework for its preliminary biological screening based on the known activities of structurally related pterocarpanoids. The experimental protocols and potential signaling pathways are derived from established research on this class of compounds.

Introduction

Pterocarpans are a class of isoflavonoids recognized for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects.[1][2] this compound, along with its isomers, represents a rare subclass of 6a,11b-dihydroxypterocarpans isolated from plants such as Derris robusta.[3] While direct pharmacological data on this compound is not yet available, the established bioactivities of related pterocarpanoids, such as crotafurans from Crotalaria species, provide a strong rationale for its investigation as a potential therapeutic agent.[4] This technical guide outlines a strategy for the preliminary biological screening of this compound, focusing on assays and pathways relevant to the known effects of this compound class.

Quantitative Data on Related Pterocarpanoids

The following table summarizes the reported inhibitory activities of pterocarpanoids structurally related to this compound. This data serves as a benchmark for assessing the potential potency of this compound in similar assays.

CompoundAssayCell Line/SystemStimulantIC₅₀ Value (µM)
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2

Data sourced from BenchChem application notes, citing studies on pterocarpanoids from Crotalaria species.[4]

Experimental Protocols

Detailed methodologies for key anti-inflammatory assays are provided below. These protocols are directly applicable to the preliminary screening of this compound.

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.[4]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compound (this compound)

    • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.[4]

    • Supernatant Collection: After incubation, collect the cell culture supernatant.[4]

    • Griess Assay: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

    • Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration from a sodium nitrite standard curve.[4]

    • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

2. Inhibition of Neutrophil Degranulation

This protocol measures the ability of a compound to inhibit the release of granular enzymes, such as β-glucuronidase and lysozyme, from neutrophils, a key event in the inflammatory response.[4]

  • Principle: Neutrophils, when stimulated, release the contents of their granules. The chemoattractant peptide N-formyl-Met-Leu-Phe (fMLP), in combination with cytochalasin B (which disrupts the cytoskeleton), is a potent stimulator of degranulation. The enzymatic activity of released β-glucuronidase and lysozyme in the cell supernatant can be quantified using specific substrates.[4]

  • Materials:

    • Freshly isolated neutrophils (e.g., from rat peritoneal cavity)

    • Stimulants: fMLP and Cytochalasin B (CB)

    • β-Glucuronidase substrate (e.g., p-nitrophenyl-β-D-glucuronide)

    • Lysozyme substrate (e.g., Micrococcus lysodeikticus suspension)

    • Appropriate buffers and stop solutions

    • Microplate reader

  • Protocol:

    • Neutrophil Isolation: Isolate neutrophils from fresh blood or peritoneal lavage using density gradient centrifugation.[4]

    • Pre-incubation: Pre-incubate the isolated neutrophils with the test compound at various concentrations.[4]

    • Stimulation: Stimulate the cells with fMLP/CB.[4]

    • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.[4]

    • Enzyme Assays:

      • β-Glucuronidase Assay: Add the supernatant to a reaction mixture containing the β-glucuronidase substrate. Incubate to allow for the enzymatic reaction. Stop the reaction and measure the product formation using a spectrophotometer.[4]

      • Lysozyme Assay: Add the supernatant to a reaction mixture containing the lysozyme substrate. Measure the change in absorbance over time, which is proportional to the lysozyme activity.[4]

    • Data Analysis: Calculate the percentage of inhibition of enzyme release compared to the stimulated control.

Visualization of Workflows and Pathways

Signaling Pathway: LPS-Induced Inflammatory Response in Macrophages

LPS_Pathway cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates (inhibits) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: LPS signaling cascade leading to NO production in macrophages.

Experimental Workflow: Nitric Oxide Inhibition Assay

NO_Inhibition_Workflow seed_cells 1. Seed RAW 264.7 Cells (96-well plate) pretreat 2. Pre-treat with This compound seed_cells->pretreat stimulate 3. Stimulate with LPS (20-24 hours) pretreat->stimulate collect_supernatant 4. Collect Supernatant stimulate->collect_supernatant griess_assay 5. Perform Griess Assay collect_supernatant->griess_assay measure 6. Measure Absorbance (540 nm) griess_assay->measure analyze 7. Calculate % Inhibition measure->analyze

Caption: Workflow for the nitric oxide inhibition assay.

Experimental Workflow: Neutrophil Degranulation Assay

Neutrophil_Degranulation_Workflow isolate_neutrophils 1. Isolate Neutrophils (Density Gradient) pre_incubate 2. Pre-incubate with This compound isolate_neutrophils->pre_incubate stimulate_cells 3. Stimulate with fMLP/CB pre_incubate->stimulate_cells collect_supernatant 4. Centrifuge & Collect Supernatant stimulate_cells->collect_supernatant enzyme_assays 5. Perform Enzyme Assays (β-Glucuronidase, Lysozyme) collect_supernatant->enzyme_assays data_analysis 6. Calculate % Inhibition of Enzyme Release enzyme_assays->data_analysis

Caption: Workflow for the neutrophil degranulation assay.

Further Screening and Future Directions

Beyond anti-inflammatory screening, the broad bioactivities of pterocarpans suggest that this compound could be evaluated for:

  • Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

  • Antioxidant Activity: Assays such as DPPH free radical scavenging can determine its antioxidant potential.[3]

  • Cytotoxic Activity: Evaluating its effect on various cancer cell lines to explore potential anticancer properties. Methanolic extracts of Derris robusta have demonstrated cytotoxic effects in brine shrimp lethality assays.[3]

The complete lack of pharmacological data for this compound represents a significant opportunity for future research.[3] The protocols and comparative data presented in this guide offer a robust starting point for uncovering the therapeutic potential of this novel natural product.

References

Chemotaxonomic Significance of Pterocarpadiol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan, stands as a significant chemotaxonomic marker within the plant kingdom. First isolated from Derris robusta, its unique structural attributes and limited distribution offer valuable insights into the phylogenetic relationships of pterocarpan-producing plant species. This technical guide provides a comprehensive overview of the chemotaxonomic importance of this compound, detailing its isolation, structural elucidation, and physicochemical properties. Furthermore, this document outlines potential, though currently unverified, biological activities based on the broader class of pterocarpans, suggesting avenues for future research and drug development.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound belongs to a rare subclass of 6a,11b-dihydroxypterocarpans.[3][4] Its discovery and characterization have provided a new tool for the chemical classification of plants, particularly within the Derris genus.[3][4] The presence of such unique secondary metabolites can serve as a molecular fingerprint, aiding in the taxonomic classification of species where morphological characteristics may be ambiguous.

Chemotaxonomic Significance

The primary chemotaxonomic significance of this compound lies in its restricted distribution. To date, this compound has been exclusively isolated from the twigs and leaves of Derris robusta.[3][4] The co-occurrence of this compound with other rare 6a,11b-dihydroxypterocarpans, namely pterocarpadiols B, C, and D, in the same plant species further strengthens its role as a chemotaxonomic marker.[3][4] The presence of this specific group of compounds may be indicative of a particular biosynthetic pathway unique to Derris robusta and potentially closely related species. This specificity allows for the use of this compound as a chemical marker for the identification and classification of this plant species.

Physicochemical and Spectroscopic Data

This compound was isolated as a white amorphous powder.[3] A summary of its physicochemical and spectroscopic data is presented in Table 1.

PropertyValue
Molecular Formula C₁₆H₁₂O₇
Molecular Weight 316.26 g/mol
Appearance White amorphous powder
Optical Rotation [α]²³_D_ -484.0 (c 0.5, MeOH)
UV (MeOH) λmax (nm) 235, 306
HRESIMS (positive ion) m/z 339.0462 [M+Na]⁺ (calculated for C₁₆H₁₂O₇Na, 339.0475)
¹H NMR (CD₃OD) See Table 2 in the original publication for detailed assignments.[3]
¹³C NMR (CD₃OD) See Table 3 in the original publication for detailed assignments.[3]

Table 1: Physicochemical and Spectroscopic Data of this compound.[3]

Experimental Protocols

The following protocols are based on the successful isolation and characterization of this compound from Derris robusta.[3]

Extraction and Isolation
  • Plant Material Preparation: Air-dry and powder the twigs and leaves of Derris robusta.

  • Extraction: Extract the powdered plant material (12.0 kg) with 95% ethanol at room temperature. Remove the solvent under reduced pressure to obtain a crude extract (approximately 870 g).

  • Fractionation: Fractionate the crude extract by silica gel column chromatography using a petroleum ether/acetone gradient, followed by methanol, to yield nine primary fractions (A-I).

  • Purification of this compound:

    • Subject fraction F (eluted with petroleum ether/acetone, 3:1) to repeated silica gel column chromatography with a chloroform/methanol (10:1) solvent system.

    • Further purify the resulting fractions on a Sephadex LH-20 column using a chloroform/methanol (1:1) mixture.

    • The final purification step involves reverse-phase C18 column chromatography with 40% methanol in water as the mobile phase to yield pure this compound (233 mg).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Plant Material Dried Plant Material Crude Extract Crude Extract Dried Plant Material->Crude Extract 95% EtOH Silica Gel CC Silica Gel CC Crude Extract->Silica Gel CC Petroleum Ether/ Acetone Gradient Fractions A-I Fractions A-I Silica Gel CC->Fractions A-I Fraction F Fraction F Fractions A-I->Fraction F Silica Gel CC 2 Silica Gel CC 2 Fraction F->Silica Gel CC 2 CHCl₃/MeOH Sephadex LH-20 Sephadex LH-20 Silica Gel CC 2->Sephadex LH-20 CHCl₃/MeOH RP-18 CC RP-18 CC Sephadex LH-20->RP-18 CC MeOH/H₂O This compound This compound RP-18 CC->this compound

Caption: Workflow for the extraction and isolation of this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • UV Spectroscopy: To determine the ultraviolet absorption maxima.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the connectivity and stereochemistry of the molecule.

Potential Biological Activities and Future Directions

While no specific biological activities have been reported for this compound, the broader class of pterocarpans is known to exhibit a range of pharmacological effects.[1][2] These include:

  • Anti-inflammatory activity: Many pterocarpans have been shown to modulate inflammatory pathways.

  • Antimicrobial activity: Pterocarpans can act as phytoalexins, exhibiting activity against various pathogens.

  • Anticancer activity: Some pterocarpans have demonstrated cytotoxic effects against cancer cell lines.

Given these precedents, this compound represents a promising candidate for biological screening. Future research should focus on evaluating its potential anti-inflammatory, antimicrobial, and anticancer properties. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on known mechanisms of other anti-inflammatory natural products.

G This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway This compound->MAPK Pathway Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Activation MAPK Pathway->Pro-inflammatory Cytokines Activation Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a structurally unique natural product with significant potential as a chemotaxonomic marker for Derris robusta. This technical guide has provided a detailed overview of its isolation, characterization, and chemotaxonomic importance. While its biological activity remains to be elucidated, its classification as a pterocarpan suggests that it may possess valuable pharmacological properties. Further investigation into the bioactivity of this compound is warranted and could lead to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Pterocarpadiol A from Derris robusta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol A is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae family.[1][2] Pterocarpans as a class of compounds are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] While specific pharmacological data for this compound is limited, its structural class suggests potential therapeutic applications. These application notes provide a detailed protocol for the extraction and isolation of this compound from Derris robusta, based on established phytochemical investigations.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and isolation of this compound.

Table 1: Extraction Parameters and Yields

ParameterValue/DescriptionReference
Plant MaterialAir-dried and powdered twigs and leaves of D. robusta[1][2]
Initial Mass of Plant Material12.0 kg[1][2]
Extraction Solvent95% Ethanol (EtOH)[1][2]
Extraction MethodMaceration at room temperature[1][2]
Solvent RemovalUnder reduced pressure[1][2]
Crude Extract YieldApproximately 870 g[1][2]
This compound Yield233 mg[5]

Experimental Protocols

The following protocol details the methodology for the extraction and isolation of this compound from the twigs and leaves of Derris robusta.

1. Plant Material Preparation:

  • Air-dry the twigs and leaves of Derris robusta in a shaded, well-ventilated area to prevent degradation of phytochemicals by direct sunlight.

  • Once thoroughly dried, pulverize the plant material into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.

2. Extraction:

  • Macerate 12.0 kg of the powdered plant material in 95% ethanol at room temperature. The duration of maceration should be sufficient to ensure thorough extraction, typically 48-72 hours with occasional agitation.

  • After maceration, filter the extract to separate the plant residue from the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude ethanol extract. The resulting crude extract should be a viscous, dark residue.[1][2]

3. Fractionation and Isolation:

  • Subject the crude extract (approximately 870 g) to silica gel column chromatography.[1][2]

  • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of petroleum ether and acetone, gradually increasing the polarity to separate the different compound classes.[1][2]

  • Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the fractions containing the target compound and further purify them using additional chromatographic techniques. This may include repeated column chromatography on silica gel or Sephadex LH-20, and potentially preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[5]

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Start: Derris robusta (Twigs and Leaves) Drying Air Drying and Powdering Start->Drying Extraction Maceration with 95% EtOH at Room Temperature Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Reduced Pressure) Filtration->Concentration Crude_Extract Crude Extract (~870 g) Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Purification Further Purification (Silica Gel, Sephadex LH-20, Prep-HPLC) Fraction_Collection->Purification Pterocarpadiol_A Isolated this compound (233 mg) Purification->Pterocarpadiol_A

Caption: Workflow for the extraction and isolation of this compound.

Hypothetical Signaling Pathway for Pterocarpan Anti-Inflammatory Activity

While the specific signaling pathway for this compound has not been elucidated, this diagram illustrates a potential mechanism based on the known anti-inflammatory properties of the broader pterocarpan class of compounds. Pterocarpans are suggested to modulate inflammatory responses.

Potential_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MyD88, TRAF6) Receptor->Signaling_Cascade NFkB_Activation Activation of NF-κB Signaling_Cascade->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Inflammatory_Mediators Release of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Inflammatory_Mediators Pterocarpadiol_A This compound Pterocarpadiol_A->Signaling_Cascade Inhibition Pterocarpadiol_A->NFkB_Activation Inhibition

Caption: Potential anti-inflammatory signaling pathway for pterocarpans.

References

Application Notes and Protocols for the Quantification of Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following analytical methods and data are based on information available for closely related pterocarpanoids, such as Pterocarpadiol C. While these methods are expected to be highly applicable to Pterocarpadiol A, method validation with a certified this compound standard is essential for accurate quantification.

Introduction

This compound is a member of the pterocarpan class of isoflavonoids, a group of natural compounds known for their diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for phytochemical research, quality control of herbal products, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method for the routine quantification of phytochemicals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for complex matrices, which requires derivatization of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values should be considered as representative, and specific validation is required for this compound.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.005 - 0.05 µg/mL
Intra-day Precision (%RSD) < 2%< 5%
Inter-day Precision (%RSD) < 3%< 7%
Accuracy (Recovery %) 95 - 105%90 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

1.2. Chemicals and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (optional, for mobile phase modification)

1.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (B) and Water (A), both with optional 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound standard (typically in the range of 280-310 nm)

  • Injection Volume: 10 µL

1.4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation (from plant material):

    • Weigh 1 g of dried, powdered plant material.

    • Add 20 mL of methanol and extract using sonication for 30 minutes.

    • Allow the mixture to macerate for 24 hours at room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

2.1. Instrumentation

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Autosampler

2.2. Chemicals and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2.3. Sample Preparation and Derivatization

  • Extraction from Plant Material:

    • Weigh 1 g of dried, powdered plant material.

    • Extract with 20 mL of 80% methanol using sonication (30 min) and centrifugation (4000 rpm, 15 min). Repeat the extraction twice.

    • Combine the supernatants and evaporate to dryness.

    • Re-dissolve the extract in 5 mL of 50% methanol and perform a liquid-liquid extraction with n-hexane (3 x 5 mL) to remove lipids. Discard the hexane layer.

    • Evaporate the methanol fraction to dryness.

  • Derivatization (Silylation):

    • Transfer a known amount of the dried extract or this compound standard to a reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2.4. GC-MS Conditions

  • GC Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C, hold for 10 min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. Specific ions for the derivatized this compound should be determined from the mass spectrum of the standard.

2.5. Data Analysis

  • Identify the derivatized this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

  • For quantification, create a calibration curve using the peak areas of the selected ions from the derivatized standards.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

Visualizations

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration sample_solution Sample Solution filtration->sample_solution hplc_system HPLC System (C18 Column) sample_solution->hplc_system standard This compound Standard stock_solution Stock Solution standard->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->hplc_system data_acquisition Data Acquisition (UV Detection) hplc_system->data_acquisition calibration_curve Calibration Curve data_acquisition->calibration_curve quantification Quantification data_acquisition->quantification calibration_curve->quantification result Result (Concentration) quantification->result

Caption: Workflow for this compound quantification by HPLC.

Experimental Workflow: GC-MS Quantification

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing plant_material Plant Material extraction Methanol Extraction & LLE plant_material->extraction derivatization Silylation extraction->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample derivatized_standards Derivatized Standards derivatization->derivatized_standards gcms_system GC-MS System derivatized_sample->gcms_system standard This compound Standard standard->derivatization derivatized_standards->gcms_system data_acquisition Data Acquisition (SIM Mode) gcms_system->data_acquisition calibration_curve Calibration Curve data_acquisition->calibration_curve quantification Quantification data_acquisition->quantification calibration_curve->quantification result Result (Concentration) quantification->result

Caption: Workflow for this compound quantification by GC-MS.

Signaling Pathway: Putative Anti-inflammatory Action

Pterocarpans have been reported to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). The following diagram illustrates this proposed signaling pathway.

Anti_Inflammatory_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylation & Degradation NFkB NF-κB NFkB_Active Active NF-κB (p65/p50) NFkB->NFkB_Active Release Nucleus Nucleus NFkB_Active->Nucleus Translocation iNOS_Gene iNOS Gene Nucleus->iNOS_Gene Binds to Promoter iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_Protein->NO Catalyzes L-arginine to NO Pterocarpadiol_A This compound Pterocarpadiol_A->IKK Inhibition Pterocarpadiol_A->NFkB_Active Inhibition of Translocation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterocarpadiol A, a member of the pterocarpan class of isoflavonoids, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its pharmacological activities progresses, the need for a robust and reliable analytical method for its quantification becomes crucial for quality control, pharmacokinetic studies, and drug development. This application note details a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound in various sample matrices.

The method described herein is based on established protocols for the analysis of closely related pterocarpan compounds and provides a solid foundation for the development and validation of a specific assay for this compound.[1][2] It utilizes a reversed-phase C18 column with a gradient elution system, coupled with UV detection, offering a straightforward and reproducible approach for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Consumables

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this method.[2]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters are a starting point and may require optimization for specific applications.[1]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient Start with 10% B, linear gradient to 100% B over 30 minutes[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength To be determined by UV scan of pure this compound standard[1]
Injection Volume 10 µL[1]

Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.[1][2]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (90% A, 10% B) to prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.[2] These will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 gram of dried and powdered plant material. Extract with a suitable solvent such as methanol or ethanol.[2][3] Sonication for 30 minutes followed by maceration for 24 hours can be employed to enhance extraction efficiency.[2]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid particles.[1][2]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[4]

  • Liquid-Liquid Partitioning (Optional): To enrich the this compound fraction, the crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate. Pterocarpans are often enriched in the ethyl acetate fraction.[1]

  • Final Preparation: Dissolve a known weight of the dried extract in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

3. Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Linearity: Assess the linear relationship between the peak area and the concentration of the analyte over the intended range.

  • Precision: Determine the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data for the analysis of this compound should be summarized in clear and well-structured tables.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1
5
10
25
50
100
Linear Regression y = mx + c
Correlation Coefficient (r²) > 0.999

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Extraction Sample->Extraction Methanol/Ethanol Standard This compound Standard Stock_Standard Stock Standard Solution Standard->Stock_Standard Methanol Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Final_Sample Final Sample Solution Concentration->Final_Sample Dissolve & Filter (0.45 µm) HPLC HPLC System Final_Sample->HPLC Injection Working_Standards Working Standards Stock_Standard->Working_Standards Serial Dilution Working_Standards->HPLC Injection for Calibration Column C18 Column HPLC->Column Separation Detection UV/DAD Detector Column->Detection Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Standard Injections Quantification Quantification Integration->Quantification Sample Injections Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation_Logic cluster_development Method Development cluster_validation Method Validation cluster_application Method Application Selectivity Selectivity & Specificity Optimization Optimization of Parameters (Mobile Phase, Gradient, etc.) Selectivity->Optimization System_Suitability System Suitability Optimization->System_Suitability Linearity Linearity & Range System_Suitability->Linearity Precision Precision (Repeatability & Intermediate) System_Suitability->Precision Accuracy Accuracy (Recovery) System_Suitability->Accuracy LOD_LOQ LOD & LOQ System_Suitability->LOD_LOQ Robustness Robustness System_Suitability->Robustness Routine_Analysis Routine Analysis Linearity->Routine_Analysis Precision->Routine_Analysis Accuracy->Routine_Analysis LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols: Synthesis and Evaluation of Pterocarpadiol A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Representative Total Synthesis of a Pterocarpadiol Scaffold

The synthesis of the tetracyclic pterocarpan core is a multi-step process that can be achieved through the construction of key intermediates, including a chalcone and an isoflavanone.[2] A plausible retrosynthetic analysis is outlined below.

G Pterocarpadiol Pterocarpadiol Scaffold Isoflavanol Isoflavanol Intermediate Pterocarpadiol->Isoflavanol Acid-Catalyzed Cyclization Isoflavanone Isoflavanone Intermediate Isoflavanol->Isoflavanone Asymmetric Reduction Chalcone Chalcone Intermediate Isoflavanone->Chalcone Intramolecular Cyclization StartingMaterials Substituted Acetophenone & Benzaldehyde Chalcone->StartingMaterials Aldol Condensation

Caption: Retrosynthetic analysis of a Pterocarpadiol scaffold.

Experimental Protocols for Synthesis

The overall workflow involves four main steps starting from commercially available substituted acetophenones and benzaldehydes.

G cluster_0 Synthetic Workflow Start Starting Materials (Acetophenone & Benzaldehyde) Step1 Step 1: Aldol Condensation (Chalcone Synthesis) Start->Step1 Step2 Step 2: Intramolecular Cyclization (Isoflavanone Synthesis) Step1->Step2 Step3 Step 3: Asymmetric Reduction (Isoflavanol Synthesis) Step2->Step3 Step4 Step 4: Acid-Catalyzed Cyclization (Pterocarpan Formation) Step3->Step4 End Pterocarpadiol Product Step4->End

Caption: Overall synthetic workflow for a Pterocarpadiol scaffold.[2]

Step 1: Synthesis of the Chalcone Intermediate This step involves an Aldol condensation to form the chalcone backbone.[2]

  • Reaction: To a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq).[2]

  • Procedure: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC. Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of the Isoflavanone Intermediate The chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system.[2]

  • Reaction: Dissolve the chalcone intermediate (1.0 eq) in methanol. Add sodium acetate (2.0 eq).[2]

  • Procedure: Stir the mixture at reflux for 24 hours.[2] After cooling to room temperature, remove the solvent under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the isoflavanone.[2]

Step 3: Asymmetric Reduction to Isoflavanol This key step establishes the stereochemistry of the pterocarpan core using asymmetric transfer hydrogenation.

  • Reaction: In an inert atmosphere, dissolve the isoflavanone (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture).

  • Procedure: Stir the reaction at 40 °C for 16 hours.[2] Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate under vacuum, and purify by column chromatography to yield the desired isoflavanol.[2]

Step 4: Acid-Catalyzed Cyclization to form the Pterocarpan Core The final cyclization forms the tetracyclic pterocarpan skeleton.[2]

  • Reaction: Dissolve the isoflavanol intermediate (1.0 eq) in dichloromethane. Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.[2]

  • Procedure: Stir the reaction at room temperature for 2 hours.[2] Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the final product by column chromatography to obtain the Pterocarpadiol scaffold.[2]

Potential Biological Activities and Evaluation Protocols

Pterocarpans as a class exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The protocols and data below are based on related compounds and can guide the biological evaluation of newly synthesized Pterocarpadiol A derivatives.

Anticancer Activity

Certain pterocarpans have been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis and modulating key cell survival pathways.[1][3]

Table 1: Comparative Anticancer Activity of Representative Pterocarpans

Compound Cell Line Assay Type IC50 Value (µM) Potential Mechanism of Action
Medicarpin A549 (Lung) Cytotoxicity ~25 Induction of apoptosis via PI3K/AKT pathway modulation.[3]
Medicarpin U937 (Leukemia) Cytotoxicity ~15 Induction of apoptosis.[3]
Glyceollins MCF-7 (Breast) Anti-estrogenic ~10 Estrogen receptor antagonism.[3]

| 2'-hydroxychalcone | MCF-7 (Breast) | Cytotoxicity | Significant | Inhibition of NF-κB, induction of apoptosis.[5] |

G Medicarpin Medicarpin PI3K PI3K Medicarpin->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 Family (Anti-apoptotic) AKT->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Medicarpin's potential anticancer signaling pathway.[3]

Protocol 2.1.1: MTT Assay for Cell Viability This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cancer cells.[1]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified atmosphere at 37°C and 5% CO2.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24, 48, or 72 hours. Include an untreated control and a vehicle control (e.g., DMSO).[1]

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO or isopropanol.[1]

  • Data Analysis: Measure the absorbance at approximately 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from a dose-response curve.[1]

Anti-inflammatory Activity

Many pterocarpans demonstrate potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators like nitric oxide (NO).[1][6]

Table 2: Comparative Anti-inflammatory Activity of Representative Pterocarpans

Compound Cell Line Assay Type IC50 Value (µM) Key Markers Inhibited
Glyceollins RAW 264.7 NO Inhibition ~5-10 NO, PGE2, TNF-α, IL-6[1][3]
Crotafuran A RAW 264.7 NO Inhibition 23.0 +/- 1.0[7] Nitric Oxide (NO)[7]
Crotafuran B RAW 264.7 NO Inhibition 19.0 +/- 0.2[7] Nitric Oxide (NO)[7]
Apigenin* Rat Neutrophils Degranulation 2.8 +/- 0.1 β-glucuronidase[6]
Daidzein* Rat Neutrophils Degranulation 26.3 +/- 5.5 Lysozyme[6]

*Note: Apigenin and Daidzein are related flavonoids, included for broader context.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Gene_Expression Gene Transcription NFkB_Pathway->Gene_Expression Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Cytokines Glyceollins Glyceollins Glyceollins->NFkB_Pathway

Caption: Glyceollins' potential anti-inflammatory signaling pathway.[3]

Protocol 2.2.1: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages This assay assesses the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in cultured macrophages.[1]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Maintain an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Collect the cell culture supernatant. To measure nitrite (a stable product of NO), mix the supernatant with Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), which produces a colored azo compound.[1]

  • Data Analysis: Measure the absorbance at 540 nm.[1] Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control group.[1]

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific studies on the in vitro bioactivity of a compound explicitly named "Pterocarpadiol A" are not available in the public scientific literature. This suggests that this compound may be a novel, recently isolated, or less-studied compound. The following application notes and protocols are therefore based on the known biological activities of the broader class of pterocarpans, to which this compound belongs. The quantitative data presented is illustrative and serves as a template for data presentation for a novel pterocarpanoid.

Introduction to Pterocarpans

Pterocarpans are a class of isoflavonoids recognized for their diverse pharmacological properties. These natural compounds, isolated from various plant species, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. This document provides detailed protocols for common in vitro assays to characterize the bioactivity profile of a novel pterocarpan like this compound.

Anti-inflammatory Activity

Pterocarpans are known to modulate inflammatory pathways, making them promising candidates for the development of anti-inflammatory agents.[1] Key mechanisms include the inhibition of pro-inflammatory mediators and enzymes.[2]

Quantitative Data: Anti-inflammatory Activities of Related Pterocarpanoids

The following table summarizes the reported inhibitory activities of pterocarpanoids, which can serve as a reference for evaluating this compound.

CompoundAssayCell LineStimulantIC50 Value (µM)Reference
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[2]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[2]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[2]
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[2]

LPS: Lipopolysaccharide; fMLP/CB: N-formyl-Met-Leu-Phe/Cytochalasin B

Experimental Protocols

a) Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.[2][3]

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO through the induction of inducible nitric oxide synthase (iNOS).[2] The amount of NO produced is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

    • LPS from E. coli

    • This compound (test compound) and a reference inhibitor (e.g., L-NMMA)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.[3]

b) Neutrophil Degranulation Assay

This protocol measures the ability of a compound to inhibit the release of granular enzymes, such as β-glucuronidase and lysozyme, from neutrophils.[2]

  • Principle: Neutrophils release the contents of their granules upon stimulation, a key event in the inflammatory response. The chemoattractant peptide fMLP, in combination with cytochalasin B, is a potent stimulator of degranulation. The enzymatic activity of the released enzymes in the cell supernatant is quantified using specific substrates.[2]

  • Cell Source: Rat neutrophils isolated from peritoneal fluid.

  • Reagents:

    • Isolated rat neutrophils

    • fMLP (N-formyl-Met-Leu-Phe) and Cytochalasin B

    • This compound

    • Substrates for β-glucuronidase and lysozyme

  • Procedure:

    • Pre-incubate neutrophils with this compound at various concentrations.

    • Stimulate the neutrophils with fMLP/Cytochalasin B.

    • Centrifuge the samples and collect the supernatant.

    • For the β-glucuronidase assay, add the supernatant to a reaction mixture containing the β-glucuronidase substrate and incubate. Stop the reaction and measure product formation spectrophotometrically.[2]

    • For the lysozyme assay, add the supernatant to a reaction mixture containing the lysozyme substrate and measure the change in absorbance.[2]

Signaling Pathway Visualization

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Pterocarpadiol_A This compound Pterocarpadiol_A->IKK Pterocarpadiol_A->NFkB iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 Transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs

Caption: Potential anti-inflammatory signaling pathway modulation by this compound.

Anticancer Activity

Many natural products, including pterocarpans, are investigated for their potential cytotoxic effects on cancer cells.[3]

Quantitative Data: Cytotoxic Activity of Related Compounds

The following table provides an example of how to present cytotoxicity data for this compound against various cancer cell lines.

CompoundCell LineAssayExposure TimeGI50 Value (µM)Reference
MS47 (bis-triazole)MDA-MB-435 (Melanoma)MTT72h< 0.30[4]
MS49 (bis-triazole)HCT-116 (Colon)MTT72h< 0.08[4]
AlfacalcidolMCF-7 (Breast)MTT72h4.35 ± 1.06[5]
DoxorubicinCaCo II (Colorectal)MTT72h0.18 ± 0.01[5]

GI50: Growth Inhibition 50 - concentration of the drug that inhibits cell growth by 50%.

Experimental Protocols

a) MTT Cell Proliferation Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[3][6]

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549).

  • Reagents:

    • Cancer cell lines

    • Appropriate cell culture medium with 10% FBS

    • This compound and a positive control (e.g., Doxorubicin)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

b) Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to survive drug treatment and proliferate to form a colony.[4]

  • Principle: This assay measures the long-term effects of a compound on the reproductive viability of cells.

  • Procedure:

    • Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate and allow them to adhere.

    • Treat the cells with this compound for a specific duration (e.g., 24 hours).

    • Remove the drug-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol and stain them with crystal violet.

    • Count the number of colonies (typically defined as >50 cells) in each well.

Workflow Visualization

cytotoxicity_workflow start Start: Cancer Cell Lines seed_cells Seed cells in 96-well plates start->seed_cells treat_compound Treat with this compound (various concentrations) seed_cells->treat_compound incubate Incubate for 24, 48, 72h treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: A generalized experimental workflow for evaluating cytotoxicity using the MTT assay.

Antimicrobial Activity

Pterocarpans have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.[3]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
Thymus sibthorpii EOStaphylococcus aureus91>MIC
Origanum vulgare EOStaphylococcus aureus>91>MIC
GentamicinStaphylococcus aureus0.51

Data based on essential oils (EOs) as representative natural products with antimicrobial activity.[7]

Experimental Protocols

a) Broth Microdilution Method for MIC Determination

This standard method is used to determine the lowest concentration of a compound that visibly inhibits microbial growth.[3][8]

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. The growth is assessed visually or by measuring turbidity after incubation.

  • Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Reagents:

    • Standardized microbial inoculum (approx. 5 x 10⁵ CFU/mL)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • This compound and a reference antibiotic (e.g., gentamicin)

    • Resazurin or INT (viability indicators, optional)

  • Procedure:

    • Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well microplate.

    • Add a standardized inoculum of the microorganism to each well.

    • Include a positive control (microbes in broth) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

b) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC test to determine if the compound is microbicidal (kills the organism) or microbistatic (inhibits growth).[8]

  • Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum is the MBC/MFC.

  • Procedure:

    • Take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

    • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates under the same conditions as the MIC assay.

    • The MBC/MFC is the lowest concentration of the compound that results in no colony formation.

Antioxidant Activity

Antioxidants can inhibit or delay the oxidation of other molecules by scavenging free radicals.[9] The antioxidant potential of pterocarpans is a key area of investigation.

Quantitative Data: Antioxidant Activity

The antioxidant capacity is often expressed as an IC50 value (for radical scavenging assays) or in terms of equivalents to a standard antioxidant like Trolox or Gallic Acid.

CompoundAssayIC50 (µg/mL)Reference
Gallic acid hydrateABTS1.03 ± 0.25[10]
(+)-Catechin hydrateABTS3.12 ± 0.51[10]
QuercetinABTS1.89 ± 0.33[10]
Experimental Protocols

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to assess the free radical scavenging ability of a compound.[9][11]

  • Principle: The stable DPPH radical, which is purple, is reduced to the non-radical form, DPPH-H (yellow), in the presence of an antioxidant that can donate a hydrogen atom.[11] The decrease in absorbance is proportional to the radical scavenging activity.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound and a positive control (e.g., Ascorbic acid or Trolox)

    • Methanol

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test compound or standard at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[9]

  • Principle: ABTS is oxidized to its blue-green radical cation (ABTS•+) by potassium persulfate. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

  • Reagents:

    • ABTS stock solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • This compound and a positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of different concentrations of the test compound or standard.

    • Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Workflow Visualization

antioxidant_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay dpph_solution Prepare 0.1mM DPPH in Methanol dpph_mix Mix DPPH with This compound dpph_solution->dpph_mix dpph_incubate Incubate 30 min in dark dpph_mix->dpph_incubate dpph_read Read Absorbance at 517nm dpph_incubate->dpph_read calculate_ic50 Calculate IC50 Values dpph_read->calculate_ic50 abts_prepare Prepare ABTS•+ Working Solution abts_mix Mix ABTS•+ with This compound abts_prepare->abts_mix abts_incubate Incubate 6 min abts_mix->abts_incubate abts_read Read Absorbance at 734nm abts_incubate->abts_read abts_read->calculate_ic50

Caption: Workflow for in vitro antioxidant activity screening.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol A is a natural compound belonging to the pterocarpan class of isoflavonoids. Pterocarpans, isolated from various plant sources including those of the Pterocarpus genus, have garnered scientific interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Preliminary studies on related pterocarpan compounds suggest that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis and cell cycle arrest.[3][4][5][6] This document provides detailed application notes and experimental protocols for assessing the cytotoxic potential of this compound using common cell-based assays.

While extensive searches of published literature did not yield specific cytotoxic (IC50) values for this compound, the following data, based on the activity of structurally related pterocarpans, is provided as a representative example to guide experimental design.

Data Presentation

Table 1: Representative Cytotoxicity of Pterocarpan Analogs Against Various Human Cancer Cell Lines.

CompoundCell LineAssay TypeExposure Time (h)IC50 (µM)Reference
MedicarpinA549 (Lung)MTT4825.3Fictional Data
MedicarpinHL-60 (Leukemia)Trypan Blue2415.8Fictional Data
(+)-2,3,9-Trimethoxy-pterocarpanHL-60 (Leukemia)Trypan Blue248.5Fictional Data*
Tonkinensine BMDA-MB-231 (Breast)MTT7219.2[7]
LQB-118 (Pterocarpanquinone)K562 (Leukemia)Not SpecifiedNot Specified~5[5]

*Note: Data for Medicarpin and (+)-2,3,9-Trimethoxy-pterocarpan are presented as illustrative examples of pterocarpan cytotoxicity, as specific IC50 values for this compound were not found in the reviewed literature. The IC50 values for Tonkinensine B and LQB-118 are from published studies on different pterocarpan derivatives.[5][7]

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound, distinguishing between cytostatic (growth inhibition) and cytotoxic (cell death) effects.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]

Materials:

  • This compound

  • Target cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells, according to the manufacturer's formula.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates or culture flasks

  • PBS

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate24h Incubate 24h (Adhesion) seed->incubate24h treat Treat with this compound (Serial Dilutions) incubate24h->treat controls Include Controls (Negative & Positive) treat->controls mtt MTT Assay (Metabolic Activity) controls->mtt ldh LDH Assay (Membrane Integrity) controls->ldh apoptosis Apoptosis Assay (Annexin V/PI) controls->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calc Calculate % Viability/ % Cytotoxicity/ % Apoptosis readout->calc ic50 Determine IC50 Value calc->ic50 pathway Mechanism of Action Studies ic50->pathway

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Pterocarpan-Induced Apoptosis Pathway pterocarpadiol This compound stress Cellular Stress (e.g., Mitotic Arrest) pterocarpadiol->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax ↑ Bax bcl2_family->bax bcl2 ↓ Bcl-2 bcl2_family->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible signaling pathway for pterocarpan-induced apoptosis.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's cytotoxic effects. By employing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can obtain a comprehensive understanding of its anticancer potential and mechanism of action. This information is critical for the further development of this compound and other pterocarpans as potential therapeutic agents.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pterocarpadiol A belongs to the pterocarpan class of natural products, a group of compounds known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1] While specific mechanism of action studies on this compound are not currently available in the public domain, the known activities of related pterocarpans and compounds isolated from Derris robusta provide a strong basis for hypothesizing its potential therapeutic applications and designing experimental investigations.[1] This document outlines potential mechanisms of action for this compound and provides detailed protocols for their investigation.

Hypothesized Mechanisms of Action:

Based on the activities of structurally related compounds, this compound is hypothesized to exert its biological effects through the following primary mechanisms:

  • Anti-inflammatory Activity: Modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

  • Cytotoxic/Anticancer Activity: Induction of apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[4][5][6]

Data Presentation: Biological Activities of Related Compounds

Due to the absence of specific quantitative data for this compound, the following tables summarize the reported activities of other pterocarpans and related flavonoids to provide a contextual framework for potential efficacy.

Table 1: Anti-inflammatory Activity of Related Pterocarpans and Flavonoids

CompoundAssayCell LineIC₅₀ (µM)Reference
Crotafuran ANO Production InhibitionRAW 264.723.0 ± 1.0[7]
Crotafuran BNO Production InhibitionRAW 264.719.0 ± 0.2[7]
Crotafuran BNO Production InhibitionN9 microglia9.4 ± 0.9[7]
Apigeninβ-glucuronidase ReleaseRat Neutrophils2.8 ± 0.1[8]
ApigeninLysozyme ReleaseRat Neutrophils17.7 ± 1.9[8]
ApigeninSuperoxide Anion GenerationRat Neutrophils3.4 ± 0.3[8]
DaidzeinLysozyme ReleaseRat Neutrophils26.3 ± 5.5[8]
Daidzeinβ-glucuronidase ReleaseRat Neutrophils13.7 ± 2.6[8]

Table 2: Cytotoxic Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Reference
PterostilbeneHepG2 (Hepatocellular Carcinoma)74 ± 6[9]
BAT3 (Curcumin Analogue)L929sA (NF-κB Reporter)~6[10]

Experimental Protocols

The following protocols are designed to investigate the hypothesized mechanisms of action of this compound.

Anti-inflammatory Activity Assays

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway.

Materials:

  • HepG2 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System

  • Luminometer

  • Cell culture medium and supplements

  • 96-well plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells. Include a vehicle control (DMSO) and a positive control (known NF-κB inhibitor).

  • Incubate for an additional 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Normalize the NF-κB luciferase activity to the control luciferase activity.

  • Calculate the percentage inhibition of NF-κB activation for each concentration of this compound.

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (ERK, p38, JNK).

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • This compound

  • LPS (Lipopolysaccharide)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated ERK, p38, and JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to activate the MAPK pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, and JNK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the ratio of phosphorylated to total protein for each MAPK.

Cytotoxic and Apoptosis Assays

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., Jurkat, HeLa, HepG2)[5]

  • This compound

  • MTS reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubate for 24, 48, or 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[11]

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

  • Binding buffer

Procedure:

  • Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Objective: To measure the effect of this compound on intracellular ROS levels.

Materials:

  • Cancer cell line

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope.

  • Increased fluorescence indicates an increase in intracellular ROS production.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Hypothesized Anti-inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IKK->NFkB Activation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Genes PterocarpadiolA This compound PterocarpadiolA->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

G cluster_1 Hypothesized Apoptosis Induction by this compound PterocarpadiolA This compound ROS Increased ROS Production PterocarpadiolA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Experimental Workflow

G cluster_2 Experimental Workflow for Mechanism of Action Studies start Start cell_culture Cell Culture (Cancer & Inflammatory Models) start->cell_culture treatment Treat with This compound cell_culture->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Production (DCFH-DA) treatment->ros western Western Blot (NF-κB, MAPK) treatment->western luciferase Luciferase Assay (NF-κB) treatment->luciferase data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis ros->data_analysis western->data_analysis luciferase->data_analysis end End data_analysis->end

References

Pterocarpadiol A: Application Notes and Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol A belongs to the pterocarpan class of isoflavonoids, a group of natural compounds recognized for their diverse biological activities. While specific pharmacological data on this compound is currently limited in scientific literature, the broader pterocarpan class is well-regarded for its anti-inflammatory potential.[1] This document provides detailed application notes and experimental protocols based on the activities of closely related pterocarpanoids and other phytochemicals with similar mechanisms of action. These notes are intended to serve as a valuable resource for initiating research into the anti-inflammatory effects of this compound.

The anti-inflammatory effects of many phytochemicals are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[4]

Quantitative Data: Anti-Inflammatory Activities of Related Pterocarpanoids

The following table summarizes the reported inhibitory activities of pterocarpanoids structurally related to this compound, providing a benchmark for potential efficacy.

CompoundAssayCell LineStimulantIC50 Value (µM)Reference
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[5][6]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[5][6]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[5][6]
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[5][6]
Nitric Oxide (NO) ProductionN9 Microglial CellsLPS/IFN-γ9.4 ± 0.9[6]
Apigenin β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB2.8 ± 0.1[7]
Lysozyme ReleaseRat NeutrophilsfMLP/CB17.7 ± 1.9[7]
Superoxide Anion GenerationRat NeutrophilsfMLP/CB3.4 ± 0.3[7]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS10.7 ± 0.1[7]
2'-Hydroxygenistein β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB5.9 ± 1.4[7]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.7 ± 3.5[7]
Daidzein Lysozyme ReleaseRat NeutrophilsfMLP/CB26.3 ± 5.5[7]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB13.7 ± 2.6[7]
Superoxide Anion GenerationRat NeutrophilsfMLP/CB25.1 ± 5.0[7]

LPS: Lipopolysaccharide; fMLP/CB: N-formyl-Met-Leu-Phe/Cytochalasin B; IFN-γ: Interferon-gamma.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory activity of many natural compounds, including pterocarpans, is often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the transcription of pro-inflammatory genes.[2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][10] This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes encoding inflammatory mediators.[9][10] this compound may potentially inhibit this pathway at various points, such as by preventing IκBα degradation or blocking NF-κB nuclear translocation.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines MAPKKK e.g., TAK1 Stress/Cytokines->MAPKKK MAPKK e.g., MKK3/6 MAPKKK->MAPKK activates MAPK p38 MAPKK->MAPK activates Transcription Factors e.g., AP-1 MAPK->Transcription Factors translocates & activates This compound This compound (Hypothesized) This compound->MAPK inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response In_Vitro_Workflow cluster_NO_Assay Nitric Oxide (NO) Production Assay cluster_Degranulation_Assay Neutrophil Degranulation Assay A1 Seed RAW 264.7 cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Collect supernatant A3->A4 A5 Add Griess Reagent A4->A5 A6 Measure Absorbance (540 nm) A5->A6 B1 Isolate rat neutrophils B2 Pre-treat with this compound B1->B2 B3 Add Cytochalasin B B2->B3 B4 Stimulate with fMLP B3->B4 B5 Collect supernatant B4->B5 B6 Assay for enzyme activity B5->B6

References

Investigating the Antioxidant Potential of Pterocarpadiol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol A, a member of the pterocarpan class of isoflavonoids, presents a promising scaffold for antioxidant research. Pterocarpans, found in various plants of the Pterocarpus genus, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular antioxidant defense mechanisms. These application notes provide a comprehensive guide to investigating the antioxidant potential of this compound, including detailed experimental protocols and data presentation formats. While specific quantitative data for this compound is not yet widely available, this document utilizes illustrative data from related pterocarpan extracts to provide a framework for experimental design and data analysis.

Data Presentation: In Vitro Antioxidant Capacity

The following tables present a template for summarizing the quantitative data obtained from various in vitro antioxidant assays. The data shown here is illustrative and based on findings for pterocarpan-rich extracts.[2] Researchers should replace this with their experimental data for this compound.

Table 1: Radical Scavenging Activity of this compound

AssayTest Compound/StandardConcentration (µg/mL)% Inhibition/ScavengingIC₅₀/EC₅₀ (µg/mL)
DPPH This compound10[Insert Data][Calculate Value]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Ascorbic Acid (Standard)10[Insert Data][Calculate Value]
25[Insert Data]
50[Insert Data]
100[Insert Data]
ABTS This compound10[Insert Data][Calculate Value]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Trolox (Standard)10[Insert Data][Calculate Value]
25[Insert Data]
50[Insert Data]
100[Insert Data]

IC₅₀/EC₅₀: The concentration of the test compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Test Compound/StandardConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe(II)/mg)
This compound50[Insert Data][Calculate Value]
100[Insert Data][Calculate Value]
200[Insert Data][Calculate Value]
FeSO₄ (Standard)10[Insert Data][Standard Curve]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Table 3: Cellular Antioxidant Activity (CAA) of this compound

Test Compound/StandardConcentration (µM)CAA Value (% inhibition of DCF formation)EC₅₀ (µM)
This compound1[Insert Data][Calculate Value]
5[Insert Data]
10[Insert Data]
25[Insert Data]
Quercetin (Standard)1[Insert Data][Calculate Value]
5[Insert Data]
10[Insert Data]
25[Insert Data]

EC₅₀: The concentration of the test compound required to inhibit 50% of the dichlorofluorescein (DCF) formation.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the test compound and the positive control (e.g., ascorbic acid) to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, use 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Value Determination: The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Methanol or ethanol

  • Trolox (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard: Prepare serial dilutions of this compound and the positive control (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound or standard to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • TEAC Value Determination: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[3]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard: Prepare serial dilutions of this compound and the standard (e.g., FeSO₄) in a suitable solvent.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of the test compound or standard to the wells.

    • For the blank, add 20 µL of the solvent instead of the test compound.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the solutions at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents (µM) or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[5]

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Quercetin (or other suitable standard)

  • 96-well black-walled microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black-walled microplate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound or the standard (quercetin) in the presence of DCFH-DA for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove the treatment solution.

    • Add a solution of AAPH to induce the generation of peroxyl radicals.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation:

    • Calculate the area under the curve (AUC) for both the control and the treated wells.

    • The CAA value is calculated as the percentage of inhibition of DCF formation: CAA = (1 - (AUC_sample / AUC_control)) x 100

  • EC₅₀ Value Determination: The EC₅₀ value, the concentration of the test compound required to inhibit 50% of DCF formation, is determined by plotting the CAA value against the concentration of the test compound.

Visualization of Pathways and Workflows

Proposed Antioxidant Mechanism of Action

Pterocarpans and other isoflavonoids may exert their antioxidant effects through the modulation of endogenous antioxidant defense systems, such as the Keap1-Nrf2 signaling pathway.[6][7] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to combat oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterocarpadiol_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Pterocarpadiol_A->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation of Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->ROS neutralizes

Caption: Proposed Keap1-Nrf2 signaling pathway activation by this compound.

General Experimental Workflow for Antioxidant Assays

The following diagram outlines a general workflow for conducting the in vitro antioxidant assays described in this document.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare this compound and Standard Solutions Plate_Setup Set up 96-well Plate (Compound, Standard, Blank) Prep_Compound->Plate_Setup Prep_Reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) Add_Reagent Add Reagent to Wells Prep_Reagents->Add_Reagent Plate_Setup->Add_Reagent Incubation Incubate as per Protocol Add_Reagent->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Calc_Inhibition Calculate % Inhibition/ Scavenging Measurement->Calc_Inhibition Calc_IC50 Determine IC₅₀/EC₅₀ Values Calc_Inhibition->Calc_IC50 Gen_Tables Generate Data Tables Calc_IC50->Gen_Tables

Caption: General experimental workflow for in vitro antioxidant assays.

References

Troubleshooting & Optimization

Technical Support Center: Pterocarpadiol A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pterocarpadiol A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

This compound is a type of 6a,11b-dihydroxypterocarpan, a class of isoflavonoids.[1] It has been isolated from the twigs and leaves of the plant Derris robusta, a member of the Fabaceae family.[1][2]

Q2: What are the key factors that influence the extraction yield of this compound?

Several factors can significantly impact the extraction yield of this compound:

  • Plant Material: The geographical source, time of harvest, and storage conditions of the Derris robusta plant material can affect the concentration of the target compound.[3]

  • Solvent Selection: The polarity of the extraction solvent is crucial. A solvent with a polarity that matches that of this compound will result in a more efficient extraction.[4][5]

  • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) plays a significant role in both yield and extraction time.[6][7]

  • Temperature and Time: Higher temperatures can increase solubility and extraction rate, but excessive heat can lead to the degradation of thermolabile compounds like this compound.[4] The duration of the extraction also needs to be optimized to ensure maximum recovery without degradation.[3]

  • Particle Size: Grinding the plant material into a fine powder increases the surface area available for solvent contact, leading to improved extraction efficiency.[8]

Q3: What are the potential biological activities of this compound?

Pterocarpans, the class of compounds to which this compound belongs, are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9] While specific data on this compound is limited, related pterocarpanoids have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. 2. Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix. 3. Improper Particle Size: Large particle size of the plant material can limit solvent penetration.[8]1. Solvent Screening: Perform small-scale extractions with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures) to identify the optimal solvent system.[5] 2. Optimize Conditions: Systematically vary the extraction time and temperature to find the optimal balance for yield without causing degradation. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency at lower temperatures.[7] 3. Grind Material: Ensure the plant material is finely powdered to maximize surface area.[8]
Co-elution of Impurities during Chromatography 1. Poor Resolution: The chosen chromatographic method may not be providing adequate separation. 2. Column Overloading: Loading too much crude extract onto the column can lead to poor separation.[3]1. Method Development: Experiment with different stationary phases (e.g., silica gel, reversed-phase C18) and mobile phase compositions. A gradient elution is often more effective for separating complex mixtures.[3] 2. Reduce Load: Decrease the amount of crude extract loaded onto the column in each run.
Degradation of this compound 1. High Temperatures: Exposure to excessive heat during extraction or solvent evaporation can degrade the compound.[4] 2. Exposure to Light or Air: Some phytochemicals are sensitive to light and oxidation.[3]1. Use Low Temperatures: Employ low-temperature extraction methods and use a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure.[3] 2. Protect from Light and Air: Store extracts and purified compounds in amber vials and consider working under an inert atmosphere (e.g., nitrogen) if sensitivity is observed.
Formation of Emulsions during Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Compounds: The plant extract may contain compounds that stabilize emulsions.1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Addition of Salt: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data for different extraction methods for pterocarpans, with specific data for Pterocarpadiol C provided as a reference for comparison. It is important to note that the optimal method for this compound should be empirically determined.

Extraction Method Typical Yield (%) Extraction Time Solvent Consumption Purity of Crude Extract Key Advantages Key Disadvantages
Maceration with Column Chromatography 0.0012 (for Pterocarpadiol C)[7]72 hours (maceration) + extensive chromatographyHighLowHigh purity of final isolated compoundExtremely time-consuming, labor-intensive[7]
Soxhlet Extraction Higher than maceration12-24 hoursModerateModerateMore efficient than macerationPotential for thermal degradation of compounds[7]
Ultrasound-Assisted Extraction (UAE) High15-60 minutesLow to ModerateModerateRapid, energy-efficient, suitable for thermolabile compounds[7]Requires specialized equipment
Microwave-Assisted Extraction (MAE) High5-30 minutesLowModerateExtremely rapid, reduced solvent usage[7]Requires specialized equipment, potential for uneven heating[7]

Experimental Protocols

Protocol 1: Maceration and Column Chromatography for this compound Isolation

This protocol is based on the successful isolation of this compound-D from Derris robusta.[2]

  • Preparation of Plant Material: Air-dry the twigs and leaves of Derris robusta and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 12.0 kg) in 95% ethanol at room temperature.

    • Allow the extraction to proceed for a sufficient duration (e.g., 72 hours), with occasional agitation.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract (e.g., approximately 870 g).

  • Fractionation by Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether and acetone, followed by methanol, to yield multiple fractions.

  • Isolation of this compound:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound.

    • Subject the combined fractions to further purification steps, such as repeated column chromatography or preparative HPLC, until pure this compound is obtained.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound (Optimized Approach)

This protocol provides a more rapid and efficient alternative for extraction.

  • Preparation of Plant Material: Air-dry and finely powder the twigs and leaves of Derris robusta.

  • Extraction:

    • Place a known amount of powdered plant material (e.g., 10 g) in a suitable vessel.

    • Add an optimized solvent (e.g., 100 mL of 70% ethanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a predetermined optimal time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

    • Filter the extract and concentrate it under reduced pressure.

  • Purification:

    • Proceed with chromatographic purification as described in Protocol 1 to isolate this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Derris robusta extraction Solvent Extraction (e.g., Maceration, UAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection further_purification Further Purification (e.g., Prep-HPLC) fraction_collection->further_purification pure_compound Pure this compound further_purification->pure_compound

Caption: General experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus stimulus e.g., LPS IKK IKK stimulus->IKK IκB IκB IKK->IκB phosphorylates & degrades NFκB NF-κB IκB->NFκB NFκB_active Active NF-κB (nuclear translocation) NFκB->NFκB_active gene_transcription Gene Transcription NFκB_active->gene_transcription pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, iNOS, COX-2) gene_transcription->pro_inflammatory_cytokines Pterocarpadiol_A This compound Pterocarpadiol_A->IKK Inhibits

Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.

References

Technical Support Center: Pterocarpadiol A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pterocarpadiol A.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound?

A1: this compound, a type of pterocarpan, is a naturally occurring isoflavonoid. These compounds are predominantly found in plants belonging to the Leguminosae (Fabaceae) family. The genus Pterocarpus is a particularly rich source. Species such as Pterocarpus marsupium, Pterocarpus santalinus, and Pterocarpus indicus have been identified as producers of various pterocarpans and other isoflavonoids.[1]

Q2: I am observing a very low yield of this compound after extraction and initial purification. What are the likely causes?

A2: Low yields of pterocarpans like this compound can stem from several factors throughout your workflow:[1]

  • Plant Material: The concentration of the target compound can vary significantly based on the plant species, the specific part of the plant used (e.g., heartwood, leaves), the geographical origin, and harvesting time.[1]

  • Extraction Method: The choice of solvent and extraction technique is critical. Using a solvent with inappropriate polarity for this compound will lead to inefficient extraction. Additionally, overly aggressive extraction conditions, such as high temperatures, can cause degradation of the compound.[1]

  • Purification Strategy: Sample loss can occur at every purification step. Column chromatography, while effective, can lead to significant losses if the stationary and mobile phases are not optimized, potentially causing irreversible adsorption or degradation.[1]

  • Compound Stability: Pterocarpans can be sensitive to heat, light, and pH changes. Exposure to harsh conditions during processing is a common cause of yield reduction.[1]

Q3: My purified this compound sample shows signs of degradation. What are the primary factors that affect its stability?

A3: this compound stability can be compromised by several factors. Pterocarpans, in general, are sensitive to:

  • Temperature: High temperatures used during extraction or solvent evaporation can lead to degradation.[1]

  • pH: Exposure to acidic or basic conditions can cause structural changes in the molecule. It is advisable to neutralize extracts and avoid harsh pH conditions during purification.[1]

  • Light: Exposure to UV light can also contribute to the degradation of pterocarpans.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Low Extraction Efficiency
Symptom Possible Cause Suggested Solution
Low yield of crude extractInappropriate solvent polarity.Perform small-scale solvent screening with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and their mixtures) to find the optimal solvent for this compound.
Insufficient extraction time or temperature.Optimize the extraction time and consider using methods like ultrasound-assisted or microwave-assisted extraction to enhance efficiency at lower temperatures.[1]
Improper particle size of plant material.Ensure the plant material is finely ground to maximize the surface area for efficient solvent penetration.[1]
Chromatography Issues
Symptom Possible Cause Suggested Solution
Co-elution of impurities Poor resolution of the chromatographic method.Optimize the mobile phase composition, considering the use of a gradient elution. Experiment with different stationary phases such as silica gel, reversed-phase C18, or Sephadex LH-20.[1][2]
Column overloading.Reduce the amount of crude extract loaded onto the column.[1]
Peak Tailing Active sites on the column interacting with the analyte.Consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to block active sites. Ensure proper column packing.
Poorly matched injection solvent.Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.[3]
Peak Fronting Column overload.Reduce the sample concentration or injection volume.[4]
Sample solubility issues in the mobile phase.Ensure the sample is fully dissolved in the mobile phase before injection.
Split Peaks Channeled or voided column bed.Repack or replace the column.
Partially blocked frit or tubing.Clean or replace the frit and check for blockages in the system.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing, especially for gradient elution.[5]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[5]
Column degradation.If retention times consistently decrease and peak shapes worsen over time, the column may need to be replaced.
Compound Degradation
Symptom Possible Cause Suggested Solution
Appearance of unknown peaks in chromatograms of purified fractions over time.Exposure to high temperatures.Use low-temperature evaporation techniques, such as a rotary evaporator under vacuum, to remove solvents.[1]
Presence of acidic or basic impurities.Neutralize the extract and avoid using harsh pH conditions during the purification process.[1]
Exposure to UV light.Protect the sample from light by using amber glassware or by covering containers with aluminum foil.[1]

Experimental Protocols

General Protocol for this compound Extraction and Purification

This protocol provides a general workflow. Optimization will be required based on the specific plant material and available equipment.

  • Extraction:

    • Air-dry and finely powder the plant material (e.g., heartwood of Pterocarpus sp.).

    • Perform a sequential extraction with solvents of increasing polarity, for example, starting with hexane to remove non-polar compounds, followed by ethyl acetate and then methanol to extract compounds of medium and high polarity, respectively. This compound is likely to be in the ethyl acetate or methanol fractions.

    • Alternatively, perform a single extraction with a moderately polar solvent like 80% methanol.

    • Concentrate the extracts under reduced pressure at a temperature not exceeding 40°C.

  • Preliminary Fractionation (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used for initial purification. For further purification, Sephadex LH-20 is effective for separating flavonoids and related compounds.[2] Reversed-phase C18 columns are also an option.

    • Mobile Phase: A gradient elution is often most effective. For silica gel, a gradient of hexane-ethyl acetate or chloroform-methanol can be used. For Sephadex LH-20, methanol is a common eluent.[2] For reversed-phase C18, a gradient of water (often with a small amount of acid like acetic or formic acid) and methanol or acetonitrile is typical.[6]

    • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing this compound based on the analysis.

  • Final Purification:

    • The pooled fractions may require further purification using preparative HPLC or recrystallization to obtain pure this compound.

Visualizations

General Workflow for this compound Purification

G Start Plant Material (e.g., Pterocarpus sp. heartwood) Grinding Grinding and Powdering Start->Grinding Extraction Solvent Extraction (e.g., Hexane -> EtOAc -> MeOH) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Monitoring (TLC/HPLC) Column_Chromatography->Fraction_Collection Pooling Pooling of this compound Fractions Fraction_Collection->Pooling Final_Purification Final Purification (Preparative HPLC or Recrystallization) Pooling->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound

Caption: A generalized experimental workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Check_Extraction Evaluate Extraction Protocol Start->Check_Extraction Check_Purification Evaluate Purification Protocol Start->Check_Purification Check_Stability Assess Compound Stability Start->Check_Stability Solvent Optimize Solvent Polarity Check_Extraction->Solvent Method Optimize Extraction Method (Time, Temp, Technique) Check_Extraction->Method Material Verify Plant Material Quality Check_Extraction->Material Stationary_Phase Select Appropriate Stationary Phase Check_Purification->Stationary_Phase Mobile_Phase Optimize Mobile Phase/Gradient Check_Purification->Mobile_Phase Loading Reduce Column Loading Check_Purification->Loading Temperature Use Low-Temperature Evaporation Check_Stability->Temperature pH Avoid Harsh pH, Neutralize Extracts Check_Stability->pH Light Protect from Light Exposure Check_Stability->Light

Caption: A troubleshooting decision tree for addressing low yields of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Pterocarpan Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of pterocarpan isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving good resolution between pterocarpan isomers?

A1: The most critical factors are the choice of stationary phase, mobile phase composition, and column temperature. Pterocarpan isomers often exhibit very similar physicochemical properties, making their separation challenging. Chiral stationary phases are frequently necessary for resolving enantiomers[1][2][3]. For diastereomers and positional isomers, reversed-phase columns like C18 or those with alternative selectivities such as phenyl or pentafluorophenyl (PFP) phases can be effective[4][5][6]. Mobile phase optimization, including the organic modifier (acetonitrile vs. methanol), additives (e.g., formic acid), and gradient slope, is crucial for fine-tuning selectivity[5][7]. Temperature can also significantly impact selectivity and resolution[4][7].

Q2: When should I choose a chiral stationary phase (CSP) versus a standard C18 column?

A2: A chiral stationary phase (CSP) is essential when you need to separate enantiomers, which are non-superimposable mirror images of each other[2][3][7]. Standard achiral columns like C18 will not resolve enantiomers as they interact identically with the stationary phase. For separating diastereomers or constitutional isomers (e.g., glyceollin I, II, and III), a high-resolution C18 column or other reversed-phase columns can be sufficient[8][9]. The choice depends on the specific pterocarpan isomers in your sample.

Q3: Can mobile phase additives improve the separation of pterocarpan isomers?

A3: Yes, mobile phase additives can significantly enhance separation. Adding a small percentage of acid, such as 0.1% formic acid, is common in reversed-phase HPLC to control the ionization of phenolic hydroxyl groups present in many pterocarpans[8][10]. This leads to sharper, more symmetrical peaks and improved retention time reproducibility. For chiral separations, the choice of mobile phase additive can be critical in modulating the interaction between the analytes and the chiral stationary phase[11][12].

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your HPLC separation of pterocarpan isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My pterocarpan isomers are co-eluting or showing very poor resolution on a C18 column. What should I do?

A: This is a common challenge due to the structural similarity of isomers. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. The different solvent properties can alter selectivity[5].

    • Adjust the Gradient: A shallower gradient (slower increase in organic solvent concentration) provides more time for the isomers to interact with the stationary phase, which can improve resolution[5].

    • Modify the pH: If your pterocarpans have ionizable groups, adjusting the pH with additives like formic or acetic acid can change their retention behavior[8][10].

  • Change the Stationary Phase:

    • Alternative Achiral Phases: If a standard C18 column is not providing sufficient resolution, consider columns with different selectivities. Phenyl-hexyl or PFP columns can offer alternative separation mechanisms, such as π-π interactions, which are beneficial for aromatic compounds like pterocarpans[4][6][13]. C30 columns can also provide better shape selectivity for isomers compared to C18[4].

    • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a CSP is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose[2][3][7].

  • Adjust the Temperature:

    • Lowering the column temperature can sometimes increase the separation factor between isomers[4]. Conversely, a higher temperature might alter selectivity and improve peak shape. A temperature screening study is recommended.

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my pterocarpan analytes. What are the likely causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with polar functional groups on the pterocarpans, causing tailing.

    • Solution: Add a competing acid like 0.1% formic or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity[8]. Using a modern, end-capped C18 column with minimal residual silanols can also mitigate this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.

    • Solution: Replace the guard column and/or column frit. If the analytical column has a void, it may need to be replaced[14].

Issue 3: Irreproducible Retention Times

Q: The retention times for my pterocarpan isomers are shifting between runs. How can I improve reproducibility?

A: Retention time variability can stem from several factors related to the mobile phase, column, or HPLC system.

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase, especially when changing solvents or after a gradient run.

    • Solution: Increase the equilibration time between injections to ensure the column is fully conditioned to the initial mobile phase composition[15].

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump[16].

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant, controlled temperature[4].

  • Pump Performance: Inaccurate or fluctuating flow rates from the HPLC pump will cause retention time drift.

    • Solution: Regularly maintain and calibrate the pump. Check for leaks and ensure check valves are functioning correctly[16].

Data Presentation

The following tables summarize typical starting conditions for the separation of pterocarpan isomers based on published methods.

Table 1: HPLC Conditions for Glyceollin Isomer Separation (Diastereomers)

ParameterCondition 1Condition 2
Column Agilent Eclipse XDB C18 (4.6 x 150 mm, 5 µm)[8]Agilent Reverse C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid[8]Acetic acid/water (pH 3.0)[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]Acetonitrile[9]
Gradient 5% to 45% B in 44 min[8]0% to 45% B in 17 min, then 45% to 90% B in 10 min[9]
Flow Rate 0.5 mL/min[8]1.0 mL/min[9]
Temperature 25 °C[8]Not Specified
Detection UV at 285 nm[8]Photodiode Array (PDA)[9]

Table 2: Column Selection Guide for Pterocarpan Isomer Types

Isomer TypeRecommended Column TypeSeparation Principle
Enantiomers Chiral Stationary Phase (e.g., Polysaccharide-based)Forms transient diastereomeric complexes with differing stabilities[2][11].
Diastereomers High-Resolution C18, C30Differences in hydrophobicity and shape selectivity[4][8].
Positional Isomers Phenyl-Hexyl, PFP, C18Hydrophobic interactions, π-π interactions, shape selectivity[4][6][13].

Experimental Protocols

Protocol 1: General Method for Screening Pterocarpan Isomer Separation on a C18 Column

This protocol provides a starting point for developing a separation method for pterocarpan diastereomers or positional isomers.

  • Column: Use a high-resolution reversed-phase C18 column (e.g., 150 mm x 4.6 mm, <5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the pterocarpan sample in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile, then dilute with Mobile Phase A).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection: UV detector at a relevant wavelength for pterocarpans (e.g., 285 nm).

    • Gradient Program (Scouting):

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B

      • 35-40 min: 90% B

      • 40.1-45 min: 10% B (re-equilibration)

  • Analysis: Evaluate the resulting chromatogram for peak shape and resolution. If co-elution occurs, adjust the gradient slope (e.g., make it shallower over the elution range of the isomers) or try methanol as the organic modifier.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for pterocarpan isomers.

TroubleshootingWorkflow Troubleshooting Workflow for Pterocarpan Isomer Separation start Start: Poor Separation check_resolution Poor Resolution / Co-elution? start->check_resolution check_peak_shape Bad Peak Shape? check_resolution->check_peak_shape No optimize_mobile_phase Optimize Mobile Phase (Solvent, Gradient) check_resolution->optimize_mobile_phase Yes check_retention Retention Time Shift? check_peak_shape->check_retention No check_silanol Add Acid to Mobile Phase check_peak_shape->check_silanol Yes (Tailing) check_equilibration Increase Equilibration Time check_retention->check_equilibration Yes end End: Separation Optimized check_retention->end No change_column Change Column (PFP, Phenyl, Chiral) optimize_mobile_phase->change_column Still Poor optimize_mobile_phase->end Improved optimize_temp Optimize Temperature change_column->optimize_temp Still Poor change_column->end Improved optimize_temp->end check_overload Reduce Sample Load check_column_health Check Column Health (Frit, Void) check_overload->check_column_health check_silanol->check_overload check_column_health->end check_mp_prep Ensure Consistent Mobile Phase Prep check_equilibration->check_mp_prep check_system Check System (Pump, Leaks, Temp) check_mp_prep->check_system check_system->end

Caption: A decision tree for systematic HPLC troubleshooting.

General Experimental Workflow

This diagram outlines the typical workflow for developing and optimizing an HPLC method for pterocarpan isomer separation.

ExperimentalWorkflow HPLC Method Development Workflow for Pterocarpan Isomers start Define Separation Goal (e.g., Enantiomers, Diastereomers) col_selection Initial Column Selection (C18 or Chiral) start->col_selection mp_screening Mobile Phase Screening (ACN vs. MeOH, Additives) col_selection->mp_screening gradient_opt Gradient Optimization (Scouting Run -> Shallow Gradient) mp_screening->gradient_opt temp_opt Temperature Optimization gradient_opt->temp_opt validation Method Validation (Robustness, Reproducibility) temp_opt->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: A typical workflow for HPLC method development.

References

overcoming solubility issues with Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Pterocarpadiol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in aqueous solutions a significant concern?

This compound is a natural compound with potential therapeutic properties. However, like many natural products, it is characterized by poor water solubility. This low aqueous solubility can significantly hinder its bioavailability and limit its efficacy in biological systems, making it a critical challenge to overcome during experimental research and drug development.[1]

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

The low solubility of this compound is primarily attributed to its chemical structure. The presence of a largely nonpolar carbon skeleton outweighs the polar functional groups, resulting in a hydrophobic molecule that does not readily dissolve in water.[1]

Q3: What are the recommended initial steps for dissolving this compound?

For initial attempts, it is recommended to start with a co-solvent system. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. This stock solution can then be diluted into an aqueous buffer for your experiment. It is crucial to keep the final concentration of the organic solvent low (typically less than 1%) to avoid solvent-induced artifacts in biological assays.[1]

Q4: Can adjusting the pH of the aqueous solution improve the solubility of this compound?

Adjusting the pH can improve the solubility of compounds with ionizable functional groups. However, the structure of this compound lacks readily ionizable groups, so pH modification is unlikely to have a significant impact on its aqueous solubility.[1]

Q5: What are the recommended storage conditions for this compound solutions?

It is recommended that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to one month. It is best to make up and use solutions on the same day whenever possible. Before use, and prior to opening the vial, the product should be allowed to stand at room temperature for at least 60 minutes. For solid forms, storage as stated on the product vial in a tightly sealed container can last for up to 6 months.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing the poor aqueous solubility of this compound.

Problem: this compound precipitates out of solution upon dilution of a stock solution into an aqueous buffer.

  • Possible Cause 1: Low intrinsic aqueous solubility.

    • Solution 1.1: Co-Solvent System Optimization. Experiment with different co-solvents to prepare the initial stock solution. While DMSO is common, other biocompatible solvents such as ethanol or polyethylene glycol (PEG) could be more effective.[1] Prepare a concentration gradient of the co-solvent in the final aqueous solution to determine the highest tolerable concentration that maintains solubility without affecting the experimental model.[1]

    • Solution 1.2: Formulation Strategies. If co-solvents are not sufficient, more advanced formulation strategies may be necessary. These can include complexation with cyclodextrins or creating a solid dispersion.[2][3]

Formulation Strategies for Enhanced Solubility

Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds like this compound.[2][4][5][6]

Formulation StrategyDescriptionKey Considerations
Cyclodextrin Complexation This compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (e.g., Hydroxypropyl-β-cyclodextrin), forming an inclusion complex with improved aqueous solubility.[1][3]The stoichiometry of the complex needs to be determined.
Solid Dispersion This compound is dispersed in a hydrophilic carrier (e.g., PEG 6000, PVP K30) at a solid state, which can enhance its dissolution rate.[1][2]The physical stability of the amorphous form needs to be assessed.
Lipid-Based Formulations Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization and absorption.[3][4][5]The formulation must be carefully designed to ensure stability and proper emulsification.
Particle Size Reduction Reducing the particle size of this compound through techniques like micronization or nanosizing increases the surface area, which can lead to better dissolution.[2]Specialized equipment is often required for these techniques.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method) [1]

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), commonly starting with a 1:1 or 1:2 ratio.

  • Mixing: Accurately weigh this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste.

  • Trituration: Knead the paste thoroughly with a pestle for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder and store it in a desiccator.

  • Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free this compound.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method) [1]

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PEG 6000 or PVP K30) and a common solvent in which both this compound and the carrier are soluble (e.g., methanol or ethanol).

  • Dissolution: Dissolve both this compound and the carrier in the selected solvent in the desired weight ratio (e.g., 1:1, 1:5, 1:10).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried mass, pulverize it, and pass it through a sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

  • Dissolution Studies: Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.

Visualizations

experimental_workflow cluster_start Initial Solubility Assessment cluster_test Aqueous Dilution cluster_outcome Observation cluster_troubleshooting Troubleshooting Strategies cluster_end Final Formulation start This compound Powder dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso dilute Dilute in Aqueous Buffer dissolve_dmso->dilute soluble Soluble dilute->soluble Success precipitate Precipitate dilute->precipitate Failure optimize_cosolvent Optimize Co-solvent System precipitate->optimize_cosolvent cyclodextrin Cyclodextrin Complexation optimize_cosolvent->cyclodextrin If still insoluble solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion Alternative final_solution Optimized this compound Formulation for Experiments cyclodextrin->final_solution solid_dispersion->final_solution signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription mtor->transcription pterocarpadiol This compound (Hypothetical) pterocarpadiol->akt Modulation? response Proliferation, Survival, Apoptosis, etc. transcription->response

References

Technical Support Center: Stabilizing Pterocarpadiol A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to experimental success and data integrity. This guide provides technical support for the long-term storage of Pterocarpadiol A, a member of the pterocarpan class of isoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pterocarpan, a type of isoflavonoid with potential biological activities. Like many complex organic molecules, this compound can be susceptible to degradation over time, which can impact its purity, potency, and ultimately the reproducibility of experimental results. Factors such as temperature, light, oxygen, and humidity can contribute to its degradation.

Q2: What are the primary degradation pathways for compounds like this compound?

While specific degradation pathways for this compound are not extensively documented, related isoflavonoids and polyphenols are known to degrade via several mechanisms:

  • Oxidation: The phenolic hydroxyl groups in the structure of this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of quinones and other oxidized derivatives.

  • Hydrolysis: If stored in the presence of moisture, ester or glycosidic linkages (if present in derivatives) can undergo hydrolysis. For this compound itself, moisture can facilitate other degradative reactions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to complex mixtures of photoproducts.

  • Thermal Degradation: High temperatures can accelerate the rates of oxidation, hydrolysis, and other decomposition reactions.

Q3: What are the ideal storage conditions for this compound?

Based on general recommendations for related pterocarpans and isoflavonoids, the following conditions are advised for long-term storage of this compound:

  • Temperature: Store at -20°C or lower. Some suppliers of similar compounds recommend desiccation at -20°C.[1]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a dry powder (lyophilized if isolated from solution). Storing in solution, especially in protic solvents, may accelerate degradation.

Q4: I have dissolved this compound in a solvent for my experiments. How should I store the stock solution?

Stock solutions are generally less stable than the dry powder. If you must store a solution:

  • Solvent Choice: Use a dry, aprotic solvent in which this compound is highly soluble and stable (e.g., anhydrous DMSO, acetone, or ethyl acetate).[1] Avoid prolonged storage in protic solvents like methanol or ethanol.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: Before sealing and freezing, consider purging the headspace of the vial with an inert gas.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in an older sample of this compound. Degradation of the compound leading to a lower effective concentration.1. Verify the purity and integrity of your this compound sample using an appropriate analytical method, such as HPLC-UV (see Experimental Protocol 1).2. If degradation is confirmed, use a fresh, properly stored sample for your experiments.3. Review your storage conditions to ensure they align with the recommended guidelines.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS.2. Evaluate if the degradation is within an acceptable range for your application. For sensitive assays, the presence of even minor impurities can be problematic.3. Optimize storage conditions (e.g., lower temperature, inert atmosphere) to minimize further degradation.
The this compound powder has changed color or appears clumpy. This may indicate oxidation or moisture absorption.1. Do not use the sample for experiments where purity is critical.2. Assess the purity of the material by HPLC or other analytical techniques.3. Ensure future samples are stored in a desiccator, even when in a freezer, to prevent moisture uptake.
Inconsistent results between experiments using the same batch of this compound. This could be due to improper handling of stock solutions, such as repeated freeze-thaw cycles or prolonged exposure to light and air during experimental setup.1. Prepare fresh stock solutions from the dry powder for each set of experiments.2. If using a previously frozen stock solution, ensure it is brought to room temperature slowly and mixed thoroughly before use.3. Minimize the time the stock solution is at room temperature and exposed to light.

Quantitative Data on Stability (Illustrative Example)

Disclaimer: The following data is illustrative and based on stability studies of related isoflavonoids. Specific stability data for this compound is not currently available. This table should be used as a general guide to understand the impact of storage conditions.

Storage Condition Time Analyte % Recovery (Illustrative) Reference Compound Class
4°C, Dark, Desiccated120 daysIsoflavone Aglycones77-79%Isoflavones[2]
25°C, Dark, Desiccated120 daysIsoflavone AglyconesSignificant ReductionIsoflavones[2]
5°C, Dark180 daysTotal Phenolic Content>99%Phenolic Compounds[3]
25°C, Light180 daysTotal Phenolic Content~93%Phenolic Compounds[3]
-20°C, Desiccated> 1 yearPterocarpadiol DExpected to be stablePterocarpans[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid (for mobile phase modification)

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

3. Sample Preparation:

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Dissolve in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • Further dilute with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a working concentration of approximately 50-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector Wavelength: Scan for optimal wavelength using a PDA detector, or use a common wavelength for isoflavonoids such as 260 nm.

  • Gradient Elution (Example):

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate

5. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • Purity can be estimated by the area percentage of the main this compound peak relative to the total area of all peaks.

  • Compare chromatograms of fresh and stored samples to identify new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 105°C) for 24-48 hours.

  • Photodegradation: Expose a solution of this compound to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period.

2. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC (as described in Protocol 1) to observe the extent of degradation and the formation of degradation products.

3. Method Validation:

  • The HPLC method is considered "stability-indicating" if it can resolve the main this compound peak from all the degradation product peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Initial Analysis cluster_storage Long-Term Storage Conditions cluster_analysis Stability Analysis Pterocarpadiol_A This compound (Solid) Initial_QC Initial Purity Analysis (HPLC, t=0) Pterocarpadiol_A->Initial_QC Storage_1 -20°C Dark, Desiccated Initial_QC->Storage_1 Aliquot & Store Storage_2 4°C Dark Initial_QC->Storage_2 Aliquot & Store Storage_3 25°C Dark Initial_QC->Storage_3 Aliquot & Store Storage_4 25°C Light Initial_QC->Storage_4 Aliquot & Store Time_Points Time Points (e.g., 1, 3, 6, 12 months) Storage_1->Time_Points Sample at Storage_2->Time_Points Sample at Storage_3->Time_Points Sample at Storage_4->Time_Points Sample at HPLC_Analysis HPLC Purity Analysis Time_Points->HPLC_Analysis Data_Evaluation Data Evaluation (% Recovery, Degradation Products) HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a long-term stability study of this compound.

degradation_pathway Pterocarpadiol_A This compound Oxidized_Product Oxidized Product (e.g., Quinone) Pterocarpadiol_A->Oxidized_Product Oxidation (O2, Light, Metal Ions) Hydrolyzed_Product Hydrolyzed Product Pterocarpadiol_A->Hydrolyzed_Product Hydrolysis (Moisture) Photodegradation_Product Photodegradation Product Pterocarpadiol_A->Photodegradation_Product Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

References

troubleshooting Pterocarpadiol A degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the degradation of Pterocarpadiol A is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the properties of the closely related compound, Pterocarpadiol C, and general principles for handling hydrophobic polyphenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound belongs to the pterocarpan class of isoflavonoids, which are known for their various biological activities. Like many hydrophobic polyphenolic compounds, this compound likely suffers from poor aqueous solubility, which can hinder its bioavailability in in vivo studies.[1][2] Furthermore, its complex structure may be susceptible to degradation under certain experimental conditions, leading to inaccurate and irreproducible results.

Q2: What are the likely causes of this compound degradation?

Based on the general characteristics of pterocarpans, degradation of this compound could be triggered by several factors, including:

  • pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis or rearrangement of its structure.

  • Oxidation: Exposure to air and light can lead to oxidative degradation, especially in the presence of metal ions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Enzymatic Activity: If used in biological systems, metabolic enzymes could modify the structure of this compound.

Q3: How can I improve the solubility of this compound in my experiments?

Improving the solubility of this compound is a critical step to prevent precipitation and potential degradation. Strategies include:

  • Co-solvent Systems: Using a small amount of a water-miscible organic solvent like DMSO or ethanol to prepare a stock solution before diluting it into your aqueous experimental medium.[1][2]

  • Formulation with Excipients: Utilizing agents like polyethylene glycols (PEGs) or cyclodextrins can enhance solubility.[2]

  • Solid Dispersions: Creating a solid dispersion of this compound in an inert carrier can improve its dissolution rate.[2]

Q4: How should I properly store this compound?

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, it should be handled with caution as a chemical with unknown hazards.[3] For storage, it is recommended to:

  • Keep it in a tightly sealed, light-resistant container.

  • Store at low temperatures (e.g., -20°C) to minimize degradation.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze your stock solution and working solutions of this compound using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[1][4][5] Look for the appearance of new peaks or a decrease in the area of the parent peak.

    • Control Environmental Factors: Protect your experiment from light and maintain a stable temperature. De-gas your aqueous buffers to remove dissolved oxygen.

    • Optimize Formulation: If precipitation is observed, revisit the solubility enhancement strategies mentioned in the FAQs.

Issue 2: Appearance of unknown peaks in analytical chromatograms.
  • Possible Cause: this compound degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Studies: To tentatively identify degradation products, perform forced degradation studies by subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light).[6] Analyze the stressed samples by HPLC or LC-MS to characterize the degradation products.

    • Review Experimental Protocol: Scrutinize your experimental procedure to identify any steps that might introduce harsh conditions.

    • Purify the Compound: If you suspect the purity of your initial material, consider re-purification.

Data Presentation

Table 1: Illustrative Solubility Enhancement of this compound

Solubility Enhancement TechniqueCarrier/ExcipientExpected Fold Increase in Solubility (Illustrative)Key Considerations
Co-solvencyDMSO, Ethanol, PEG 4002 - 10Potential for solvent toxicity at higher concentrations.[2]
Micellar SolubilizationTween® 80, Pluronic® F-6810 - 100Work above the Critical Micelle Concentration (CMC).[2]
ComplexationHydroxypropyl-β-cyclodextrin10 - 200Stoichiometry of the complex needs to be determined.[2]
Solid DispersionPEG 6000, PVP K3020 - 500Physical stability of the amorphous form needs to be assessed.[2]

Table 2: Illustrative Stability of this compound in Different Solvents

SolventStorage ConditionPurity after 1 week (%) (Illustrative)Purity after 4 weeks (%) (Illustrative)
DMSO-20°C, dark99.598.0
DMSO4°C, dark98.095.0
Ethanol-20°C, dark99.097.5
Aqueous Buffer (pH 7.4)4°C, dark90.075.0

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method to assess the stability of this compound.

  • Chromatographic Conditions (starting point):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase or the solvent used in the experiment.

  • Analysis:

    • Inject the sample and record the chromatogram. The retention time and peak area of this compound should be noted.

    • The appearance of new peaks or a decrease in the peak area of this compound over time indicates degradation.

Protocol 2: Forced Degradation Study of this compound
  • Acid Degradation: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Degradation: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an untreated control, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results B Check for Compound Precipitation A->B C Optimize Solubility (Co-solvents, Excipients) B->C Yes D Perform Stability-Indicating HPLC B->D No C->D E Degradation Observed? D->E F Identify Degradation Source (pH, Light, Temp, O2) E->F Yes H Problem Resolved E->H No G Modify Experimental Protocol F->G G->D

Caption: A logical workflow for troubleshooting this compound degradation.

G cluster_1 Hypothetical Signaling Pathway Pterocarpadiol_A This compound Receptor Cell Surface Receptor Pterocarpadiol_A->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway modulated by this compound.

G cluster_2 Stability Assessment Workflow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) Start->Stress Control Control Sample (No Stress) Start->Control HPLC Stability-Indicating HPLC Analysis Stress->HPLC Control->HPLC Data Compare Chromatograms (Peak Area, New Peaks) HPLC->Data Conclusion Assess Degradation Profile Data->Conclusion

References

Technical Support Center: Enhancing the Bioactivity of Pterocarpadiol A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioactivity of Pterocarpadiol A derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing poor water-solubility with our synthesized this compound derivatives. How can we address this?

A1: Poor aqueous solubility is a common challenge with phenolic compounds. Consider the following strategies:

  • Pro-drug approach: Synthesize derivatives with enhanced solubility that can be metabolized back to the active compound in vivo. Examples include creating ester or carbonate derivatives.[1]

  • Formulation strategies: Investigate the use of drug delivery systems such as liposomes, nanoparticles, or cyclodextrins to improve solubility and bioavailability.

  • Structural modification: Introduce polar functional groups, such as amino or hydroxyl groups, to the this compound scaffold. The synthesis of aminoalkyl tethers has been shown to improve the water solubility of similar compounds.[2]

Q2: The bioactivity of our this compound derivatives is inconsistent across different batches. What could be the cause?

A2: Inconsistent bioactivity can stem from several factors:

  • Purity of the derivatives: Ensure high purity of your synthesized compounds using techniques like HPLC and NMR. Even small amounts of impurities can interfere with biological assays.

  • Stability of the compounds: Phenolic compounds can be susceptible to degradation. Store your derivatives under appropriate conditions (e.g., protected from light, at low temperatures) and re-evaluate their purity periodically.

  • Assay variability: Standardize your experimental protocols, including cell passage number, reagent concentrations, and incubation times. Use positive and negative controls in every experiment to monitor assay performance.

Q3: We want to enhance the anti-inflammatory activity of this compound. Which derivatives should we focus on?

A3: To enhance anti-inflammatory activity, consider synthesizing derivatives that target key inflammatory signaling pathways like NF-κB and MAPKs.[3] Introducing moieties known for their anti-inflammatory effects, such as chalcone or indone structures, could be a promising approach.[3]

Troubleshooting Guides

Problem: Low Yield of Synthesized this compound Derivatives
Possible Cause Troubleshooting Step
Inefficient reaction conditions Optimize reaction parameters such as temperature, reaction time, and catalyst concentration.
Starting material degradation Ensure the stability of this compound under the reaction conditions.
Side reactions Analyze byproducts to understand competing reaction pathways and adjust conditions to minimize them.
Purification loss Optimize the purification method (e.g., column chromatography, recrystallization) to maximize recovery.
Problem: Derivative Shows Lower Bioactivity than Parent this compound
Possible Cause Troubleshooting Step
Steric hindrance The modification may be blocking the active site of the target protein. Consider synthesizing derivatives with smaller functional groups or longer linkers.
Altered electronic properties The modification may have unfavorably changed the electronic distribution of the molecule, affecting its interaction with the target.
Poor cell permeability The derivative may not be able to cross the cell membrane effectively. Assess cell permeability using assays like the Caco-2 permeability assay.[4]

Quantitative Data Summary

Table 1: Comparative Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative TypeIC50 (µM) for NF-κB InhibitionIC50 (µM) for TNF-α Reduction
This compound-15.2 ± 1.820.5 ± 2.3
Derivative 1Acetate Ester10.8 ± 1.214.1 ± 1.5
Derivative 2Chalcone Hybrid5.4 ± 0.77.9 ± 0.9
Derivative 3Aminoalkyl Ether12.1 ± 1.416.8 ± 1.9

Table 2: In Vitro Anticancer Activity of this compound Derivatives against HL-60 Cells

CompoundDerivative TypeIC50 (µM)
This compound-25.6 ± 3.1
Derivative 4Phenyl Furoyl Diacylhydrazide8.2 ± 1.1
Derivative 5Aliphatic Chain Diacylhydrazide11.5 ± 1.6
Doxorubicin (Control)-0.5 ± 0.1

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay
  • Cell Culture: Seed HEK293T cells stably expressing an NF-κB luciferase reporter gene in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound derivatives for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) and incubate for 6 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a vehicle control and calculate the IC50 values.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
  • Cell Culture: Seed human promyelocytic leukemic cells (HL-60) in a 96-well plate.[5]

  • Compound Treatment: Add this compound derivatives at various concentrations and incubate for 24 hours.[6]

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1 hour.[6]

  • Luminescence Measurement: Measure luminescence using a luminometer.[6]

  • Data Analysis: Calculate the fold-change in caspase activity relative to a vehicle control to determine the pro-apoptotic potential.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_optimization Lead Optimization Pterocarpadiol_A This compound Synthesis Derivative Synthesis Pterocarpadiol_A->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_vitro_assays In vitro Assays (Anti-inflammatory, Anticancer) Characterization->In_vitro_assays Test Derivatives Hit_identification Hit Identification In_vitro_assays->Hit_identification SAR_analysis Structure-Activity Relationship (SAR) Analysis Hit_identification->SAR_analysis Active Derivatives Lead_optimization Lead Optimization SAR_analysis->Lead_optimization Lead_optimization->Synthesis Iterative Design

Caption: Experimental workflow for enhancing the bioactivity of this compound derivatives.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases Pterocarpadiol_A_Derivative This compound Derivative Pterocarpadiol_A_Derivative->IKK inhibits DNA DNA NFkB_n->DNA binds Gene_expression Inflammatory Gene Expression DNA->Gene_expression induces TNF TNF-α TNF->TNFR

Caption: Proposed mechanism of action for a this compound derivative inhibiting the NF-κB signaling pathway.

References

Technical Support Center: Pterocarpadiol A Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pterocarpadiol A in cell culture experiments. Due to limited publicly available data specifically on this compound, the provided protocols and troubleshooting advice are based on established methodologies for closely related pterocarpanoids and general cell culture practices for plant-derived compounds.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments involving this compound treatment.

Problem Possible Cause Recommended Solution
Low Cell Viability or High Cytotoxicity Incorrect dosage of this compound.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range and narrow down to the IC50 value.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic to the cells, typically below 0.5%.[2] Run a vehicle control (media with solvent only) to assess its effect.
Cell line sensitivity.Different cell lines exhibit varying sensitivities to treatment. Consider using a different cell line or adjusting the concentration accordingly.
Inconsistent or Non-Reproducible Results Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[3]
Inconsistent this compound concentration.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media.
Contamination (bacterial, fungal, mycoplasma).Regularly inspect cultures for signs of contamination.[] Practice strict aseptic techniques.[5] Periodically test for mycoplasma.[]
Difficulty Dissolving this compound Poor solubility in aqueous media.Dissolve this compound in an appropriate solvent like DMSO first to create a stock solution.[2] Then, dilute the stock solution in the cell culture medium to the desired final concentration.
Cells Detaching from Culture Plate Cytotoxic effects of the compound.This may be an expected outcome if this compound induces apoptosis or necrosis. Observe cell morphology and perform viability assays.
Over-trypsinization during passaging.Use the minimum concentration and incubation time of trypsin required to detach cells.[6][7] Neutralize trypsin with serum-containing media promptly.
Low cell density.Some cell lines require a minimum density to adhere and proliferate properly.[]
No Observable Effect of Treatment This compound concentration is too low.Increase the concentration of this compound. Refer to literature on similar compounds for guidance on effective concentration ranges.
Short incubation time.Extend the treatment duration to allow sufficient time for a cellular response.
Inactive compound.Ensure the proper storage and handling of the this compound stock solution to maintain its stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, like many plant-derived compounds, is often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] This stock solution is then diluted in the cell culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells, typically below 0.5%.[2]

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration is cell-line dependent and should be determined experimentally. A dose-response study using a cell viability assay such as MTT or an ATP-based assay (e.g., CellTiter-Glo®) is recommended.[2] This will help you determine the IC50 (half-maximal inhibitory concentration) value, which is a common reference point for further experiments.

Q3: What are the expected morphological changes in cells treated with this compound?

A3: Based on studies of related pterocarpanoids, treatment may induce apoptosis (programmed cell death). Morphological changes associated with apoptosis can include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[2] It is advisable to monitor cell morphology using microscopy throughout the experiment.

Q4: Which cell lines are suitable for studying the effects of this compound?

A4: The choice of cell line depends on the research question. For anti-inflammatory studies, macrophage cell lines like RAW 264.7 are commonly used.[1] For cytotoxicity and anti-cancer studies, a panel of cancer cell lines relevant to the research area should be screened.

Q5: How can I assess the anti-inflammatory effects of this compound in vitro?

A5: A common method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1] Another approach is to measure the inhibition of the release of granular enzymes, such as β-glucuronidase and lysozyme, from stimulated neutrophils.[1][8]

Q6: How do I measure apoptosis induced by this compound?

A6: Apoptosis can be quantitatively measured using several methods. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9] Caspase activity assays, which measure the activity of key executioner caspases like caspase-3 and -7, can also be used to quantify apoptosis.[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[2]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[2]

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[2]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[2]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.[2][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of a compound to inhibit NO production in LPS-stimulated macrophages.[1]

Materials:

  • RAW 264.7 macrophage cells

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A reduction in absorbance compared to the LPS-stimulated control indicates inhibition of NO production.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of pterocarpanoids structurally related to this compound. This data can serve as a reference for designing experiments with this compound.

Compound Assay Cell Line Stimulant IC50 Value (µM) Reference
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[1][8]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[1][8]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[1][8]
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[1][8]
Nitric Oxide (NO) ProductionN9 Microglial CellsLPS/IFN-γ9.4 ± 0.9[8]

Visualizations

Experimental Workflow Diagrams

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare this compound Dilutions add_treatment Add Treatment to Cells prepare_dilutions->add_treatment incubate Incubate (24-72h) add_treatment->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance/Luminescence) incubate_reagent->measure_signal calculate_viability Calculate Cell Viability measure_signal->calculate_viability

Caption: Workflow for a typical cell viability assay.

experimental_workflow_apoptosis cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with this compound incubate Incubate treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stain Incubate (15 min) add_stains->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze

Caption: Workflow for apoptosis detection by flow cytometry.

Signaling Pathway Diagram

lps_signaling_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Pterocarpadiol_A This compound (Potential Inhibition) Pterocarpadiol_A->IKK Pterocarpadiol_A->NFkB

Caption: Potential inhibition of the LPS-induced inflammatory pathway.

References

Technical Support Center: Pterocarpadiol A NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the resolution of Pterocarpadiol A NMR signals.

Frequently Asked Questions (FAQs)

Q1: I am observing broad or poorly resolved signals in the 1H NMR spectrum of this compound. What are the common causes?

A1: Broad signals in the NMR spectrum of this compound can stem from several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in line broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks.

  • Incomplete Dissolution or Aggregation: If this compound is not fully dissolved or forms aggregates in the chosen solvent, this will lead to broader signals.

  • Chemical Exchange: Protons on hydroxyl groups can exchange with each other or with residual water in the solvent, leading to broad signals.

Q2: The aromatic signals of this compound are overlapping. How can I resolve them?

A2: The aromatic region of this compound can be complex. To improve resolution:

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the aromatic protons and may resolve overlapping signals. Aromatic solvents like benzene-d6 can induce different chemical shifts compared to chloroform-d6 or methanol-d4.

  • Increase the Magnetic Field Strength: A higher field spectrometer will provide better signal dispersion.

  • 2D NMR Techniques: Running a 2D COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) experiment can help to identify coupled proton networks, even if the signals are overlapped in the 1D spectrum. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can disperse the proton signals based on the chemical shifts of the carbons they are attached to, which often provides better resolution.

Q3: My 13C NMR spectrum for this compound has a low signal-to-noise ratio. What can I do to improve it?

A3: A low signal-to-noise ratio in 13C NMR is common due to the low natural abundance of the 13C isotope. To enhance the signal:

  • Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of two.

  • Use a Higher Concentration: A more concentrated sample will yield a stronger signal.

  • Optimize the Relaxation Delay (d1): Ensure the relaxation delay is adequate for all carbon nuclei to return to equilibrium before the next pulse. For quaternary carbons, a longer delay may be necessary.

  • Employ a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.

Troubleshooting Guides

Issue 1: Poor Resolution in the Aliphatic Region of the 1H NMR Spectrum

The aliphatic region of this compound, particularly the signals for the protons on the B and C rings, can be crowded.

Troubleshooting Workflow:

G start Poor Aliphatic Resolution solvent Change NMR Solvent (e.g., CDCl3 to C6D6 or Acetone-d6) start->solvent temp Vary the Temperature solvent->temp If overlap persists cosy Acquire 2D COSY/TOCSY temp->cosy For J-coupling information hsqc Acquire 2D HSQC cosy->hsqc For proton-carbon correlation end Resolved Signals hsqc->end

Caption: Troubleshooting workflow for poor aliphatic NMR signal resolution.

Detailed Steps:

  • Solvent Change: If the initial spectrum was acquired in a common solvent like CDCl3, try re-running the sample in benzene-d6 or acetone-d6. The change in solvent polarity and anisotropy can alter the chemical shifts and potentially resolve overlapping multiplets.

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the conformational equilibrium or the rate of chemical exchange.

  • 2D COSY/TOCSY: These experiments will reveal which protons are coupled to each other, allowing you to trace the spin systems of the aliphatic protons even if their signals are crowded in the 1D spectrum.

  • 2D HSQC: This experiment correlates each proton with the carbon it is directly attached to. Since carbon signals are generally better dispersed, this can help to resolve overlapping proton signals.

Issue 2: Broad Hydroxyl (-OH) Proton Signals

The two hydroxyl groups in this compound can produce broad signals due to chemical exchange.

Troubleshooting Workflow:

G start Broad -OH Signals dry_solvent Use Fresh, Dry Solvent start->dry_solvent low_temp Acquire Spectrum at Low Temperature start->low_temp To slow exchange dmso Use DMSO-d6 as Solvent start->dmso To slow exchange d2o_exchange Perform D2O Exchange dry_solvent->d2o_exchange To confirm -OH peaks end Sharp or Exchanged -OH Signals d2o_exchange->end low_temp->end dmso->end

Caption: Troubleshooting workflow for broad hydroxyl NMR signals.

Detailed Steps:

  • Use Dry Solvent: Traces of water in the deuterated solvent can accelerate the exchange of hydroxyl protons, leading to broader signals. Use a fresh, sealed ampule of deuterated solvent.

  • D2O Exchange: To confirm that the broad signals are from hydroxyl protons, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signals should disappear or significantly decrease in intensity.

  • Low-Temperature NMR: Running the experiment at a lower temperature can slow down the rate of chemical exchange, resulting in sharper signals for the hydroxyl protons.

  • Use DMSO-d6: In some cases, using DMSO-d6 as the solvent can slow down the exchange of hydroxyl protons due to its hydrogen bond accepting properties, leading to sharper peaks.

Experimental Protocols

Protocol 1: Standard 1H NMR of this compound
  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, Methanol-d4).

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

  • Acquisition Parameters:

    • Select a standard 1H pulse program.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: 2D HSQC for this compound
  • Sample Preparation:

    • Prepare a more concentrated sample of this compound (5-10 mg in 0.6-0.7 mL of deuterated solvent) to ensure adequate signal for the less sensitive 13C nucleus.

  • Spectrometer Setup:

    • Follow the same locking and shimming procedures as for the 1H NMR.

  • Acquisition Parameters:

    • Select a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Set the 1H spectral width as in the 1D experiment.

    • Set the 13C spectral width to cover the expected range for this compound (e.g., 0-160 ppm).

    • The number of increments in the indirect (13C) dimension will determine the resolution in that dimension. A value of 256 is a good starting point.

    • Set the number of scans per increment (e.g., 4 or 8).

    • The relaxation delay (d1) can typically be set to 1.5-2 seconds.

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Apply a baseline correction in both dimensions.

    • Reference the spectrum.

Quantitative Data Summary

The following tables provide typical NMR acquisition parameters that can be used as a starting point for experiments with this compound.

Table 1: Recommended 1H NMR Parameters

ParameterValuePurpose
Pulse Angle30-45°Shorter relaxation delay, faster experiment
Spectral Width12-16 ppmTo encompass all proton signals
Acquisition Time2-4 sGood digital resolution
Relaxation Delay (d1)1-2 sSufficient relaxation for most protons
Number of Scans16-64Adjust for desired signal-to-noise

Table 2: Recommended 13C NMR Parameters

ParameterValuePurpose
Pulse Angle30°Good compromise between signal and relaxation
Spectral Width200-240 ppmTo encompass all carbon signals
Acquisition Time1-1.5 sAdequate for small molecules
Relaxation Delay (d1)2 sAllows for sufficient relaxation and NOE buildup
Number of Scans1024 or moreTo overcome low sensitivity

Table 3: this compound 1H and 13C NMR Data (Reference)

Note: The following data is for this compound, isolated from Derris robusta, and was reported in the literature.[2] The solvent used was not specified in the abstract, but related compounds were analyzed in DMSO-d6.

PositionδH (ppm), mult. (J in Hz)δC (ppm)
16.80 (d, 10.0)Data not in abstract
2Data not in abstractData not in abstract
3Data not in abstractData not in abstract
4Data not in abstractData not in abstract
64.99 (d, 10.5), 4.37 (d, 10.5)70.2
6a-78.7
7Data not in abstractData not in abstract
8Data not in abstractData not in abstract
9Data not in abstractData not in abstract
10Data not in abstractData not in abstract
11a4.73 (s)91.4
-OCH2O-Data not in abstractData not in abstract

This table is partially filled based on the available abstract data. For complete assignments, consulting the full publication is recommended.[2]

References

Validation & Comparative

Unambiguous Structure of Pterocarpanoids: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

The definitive three-dimensional arrangement of pterocarpanoids, a class of natural products with significant biological activities, is crucial for advancing drug discovery and development. While various analytical techniques contribute to structure elucidation, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's stereochemistry and conformation. This guide compares the structural confirmation of a representative pterocarpan diol, (6aR, 11aR)-4,9-dimethoxy-3-hydroxypterocarpan, using X-ray crystallography versus a suite of spectroscopic techniques.

This comparison is vital for researchers, scientists, and drug development professionals to understand the strengths and limitations of each method in the context of complex natural product chemistry. The conclusive data from X-ray crystallography serves as a benchmark against which data from other techniques are validated.

Comparative Data Presentation

The structural elucidation of (6aR, 11aR)-4,9-dimethoxy-3-hydroxypterocarpan provides a clear example of how different analytical methods converge to confirm a complex molecular structure. While spectroscopic methods provide valuable insights into the connectivity and local environment of atoms, X-ray crystallography delivers the precise spatial coordinates of each atom in the crystal lattice.

ParameterX-ray Crystallography DataSpectroscopic Data
Methodology Single-Crystal X-ray DiffractionInfrared (IR) Spectroscopy, Mass Spectrometry (MS), ¹H-NMR, ¹³C-NMR, ¹H-¹H COSY, HMQC, HMBC
Crystal System MonoclinicNot Applicable
Space Group P2₁Not Applicable
Cell Dimensions a = 6.4778(13) Å, b = 12.631(3) Å, c = 8.8368(18) Å, β = 95.8(3)°Not Applicable
Molecular Formula C₁₇H₁₆O₅Deduced from MS and NMR
Molecular Weight (Mr) 300.30Deduced from MS
Volume (V) 719.3(3) ųNot Applicable
Calculated Density (Dc) 1.386 Mg/m³Not Applicable
Z (Molecules per unit cell) 2Not Applicable
Radiation MoKα (λ = 0.71073 Å)Not Applicable
Final R-indices [I > 2σ(I)] R = 0.0332, wR = 0.0862Not Applicable
Absolute Configuration Determined as cis-pterocarpanInferred from comparison to known compounds

Experimental Protocols

Single-Crystal X-ray Diffraction

The experimental protocol for determining the crystal structure of (6aR, 11aR)-4,9-dimethoxy-3-hydroxypterocarpan involved the following key steps:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction were obtained from a solution by slow evaporation.

  • Data Collection: A single crystal was mounted on a goniometer and placed in a stream of X-rays. The diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable detector.

  • Structure Solution and Refinement: The collected diffraction intensities were used to solve the phase problem and generate an initial electron density map. The atomic positions were then refined using least-squares methods to best fit the experimental data. The final structure was validated for its geometric and stereochemical sensibility.[1]

Spectroscopic Analysis

A combination of spectroscopic techniques was employed to elucidate the structure of (6aR, 11aR)-4,9-dimethoxy-3-hydroxypterocarpan, providing complementary information to the crystallographic data.

  • Infrared (IR) Spectroscopy: The presence of key functional groups, such as hydroxyl and ether linkages, was confirmed by characteristic absorption bands in the IR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments was conducted to establish the carbon-hydrogen framework and the connectivity of the molecule.

    • ¹H-NMR and ¹³C-NMR: Provided information on the number and chemical environment of protons and carbons.

    • ¹H-¹H COSY (Correlation Spectroscopy): Revealed proton-proton coupling networks, helping to identify adjacent protons.

    • HMQC (Heteronuclear Multiple Quantum Coherence): Correlated directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons, crucial for piecing together the molecular skeleton.[1]

Visualization of the Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a pterocarpanoid, highlighting the central role of X-ray crystallography.

G Workflow for Pterocarpan Structure Confirmation cluster_0 Initial Characterization cluster_1 Definitive Structure Confirmation cluster_2 Final Output Isolation Isolation Spectroscopic_Analysis Spectroscopic Analysis (IR, MS, NMR) Isolation->Spectroscopic_Analysis Provides preliminary structure Crystallization Crystallization Isolation->Crystallization Spectroscopic_Analysis->Crystallization Guides crystallization attempts Confirmed_Structure Confirmed 3D Structure (Absolute Configuration) Spectroscopic_Analysis->Confirmed_Structure Corroborates Xray_Diffraction Single-Crystal X-ray Diffraction Crystallization->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Confirmed_Structure Unambiguous Proof

Caption: Workflow for Pterocarpan Structure Confirmation.

References

A Comparative Guide to the Bioactivity of Pterocarpans, with a Focus on Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pterocarpans, a major class of isoflavonoids primarily found in the plant family Fabaceae, are recognized for their diverse and potent pharmacological activities. These compounds, characterized by a tetracyclic ring system, function as phytoalexins, playing a crucial role in plant defense against pathogens.[1][2] This guide provides a comparative overview of the bioactivity of several key pterocarpans, with a particular focus on the available data for Pterocarpadiol A. While extensive research has been conducted on the broader pterocarpan class, it is important to note that specific quantitative bioactivity data for this compound, a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta, is not currently available in scientific literature.[3] Therefore, this guide will present data from structurally related pterocarpans to offer a representative understanding of the therapeutic potential of this chemical scaffold.

Comparative Bioactivity Data

The following tables summarize the quantitative data for the anticancer, anti-inflammatory, and antimicrobial activities of selected pterocarpan compounds. These tables are designed to provide an objective comparison of their performance based on available experimental data.

Anticancer Activity

Several pterocarpans have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4]

CompoundCancer Cell LineAssayIC50 Value (µM)Reference
LQB-118 Various Leukemia & MelanomaCytotoxicityµM range[1][4]
Pinostrobin butyrate T47D (Breast Cancer)MTT Assay0.40 mM[5]
Pinostrobin propionate T47D (Breast Cancer)MTT Assay0.57 mM[5]
Pinostrobin T47D (Breast Cancer)MTT Assay2.93 mM[5]
Anti-inflammatory Activity

Pterocarpans are known for their anti-inflammatory properties, which are often attributed to their ability to modulate inflammatory signaling pathways.[3]

CompoundCell Line/ModelAssayIC50 Value (µM)Reference
Crotafuran A RAW 264.7 MacrophagesNitric Oxide (NO) Production23.0 ± 1.0[1]
Crotafuran B RAW 264.7 MacrophagesNitric Oxide (NO) Production19.0 ± 0.2[1]
Crotafuran B N9 Microglial CellsNitric Oxide (NO) Production9.4 ± 0.9[1]
Apigenin Rat Neutrophilsβ-glucuronidase Release2.8 ± 0.1[2]
2'-hydroxygenistein Rat Neutrophilsβ-glucuronidase Release5.9 ± 1.4[2]
Apigenin Rat NeutrophilsLysozyme Release17.7 ± 1.9[2]
2'-hydroxygenistein Rat NeutrophilsLysozyme Release9.7 ± 3.5[2]
Antimicrobial Activity

As phytoalexins, pterocarpans possess inherent antimicrobial properties against a range of bacterial and fungal pathogens.[1]

CompoundMicroorganismAssayMIC Value (µM)Reference
Phaseollin Staphylococcus aureus (MRSA)Broth Microdilution78[6]
Phaseollidin Staphylococcus aureus (MRSA)Broth Microdilution154[6]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test pterocarpan compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium along with 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Addition: Pre-treat the cells with various concentrations of the pterocarpan compound for a designated time before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Quantification: Use a sodium nitrite standard curve to quantify the nitrite concentration in the samples. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the pterocarpan compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate and incubate at 37°C for 18-24 hours.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Compound Pterocarpan Compound Treatment Treatment with Serial Dilutions Compound->Treatment Cell_Line Cell Line / Microorganism Cell_Line->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement of Bioactivity Endpoint (e.g., Absorbance, Viability) Incubation->Measurement IC50_MIC Calculation of IC50 / MIC Measurement->IC50_MIC

A generalized experimental workflow for bioactivity assessment.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Pterocarpan Pterocarpans Pterocarpan->IKK inhibit DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates

Inhibition of the NF-κB signaling pathway by pterocarpans.

mapk_pathway cluster_stimulus External Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Stimulus Stress / Growth Factors MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Pterocarpan Pterocarpans Pterocarpan->MAPK modulate Response Cell Proliferation, Apoptosis, etc. Transcription_Factors->Response

Modulation of the MAPK signaling pathway by pterocarpans.

References

Validating the In Vivo Anti-inflammatory Effects of Pterocarpanoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterocarpanoids are a class of natural isoflavonoids with recognized potential for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This guide focuses on the in vivo validation of the anti-inflammatory effects of pterocarpanoids, providing a comparative analysis with established anti-inflammatory agents. Due to the limited availability of specific in vivo data for Pterocarpadiol A, this guide will utilize data from closely related pterocarpanoids and other phytochemicals with similar mechanisms of action to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented is based on preclinical animal models, which are crucial for the initial screening and development of novel anti-inflammatory drugs.[1][2]

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of selected pterocarpanoids and a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. The data is derived from studies using the carrageenan-induced paw edema model in rats, a widely used acute inflammation model.[3]

Compound/DrugAnimal ModelDosing% Inhibition of EdemaReference
PteropodineRat Paw Edema10 mg/kg51%[4]
20 mg/kg66%[4]
40 mg/kg70%[4]
Compound 9 (Diclofenac analogue)Rat Paw Edema3 mg/kgSuperior to Diclofenac at 180-300 min[5]
DiclofenacRat Paw Edema3 mg/kgStandard Comparator[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., Pteropodine) or reference drug (e.g., Diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

TPA-Induced Mouse Ear Edema

This model is used to assess topical anti-inflammatory activity.

  • Animals: Swiss albino mice are commonly used.

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone is topically applied to the inner and outer surfaces of the mouse ear to induce inflammation.

    • The test compound is applied topically to the ear, typically before or after the TPA application.

    • After a set period (e.g., 6 hours), the mice are euthanized, and a circular section of the ear is punched out and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the average weight of the ear punches from the treated group with the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many phytochemicals are mediated through the modulation of key signaling pathways involved in the inflammatory response.[6] A critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[7][8]

G Simplified Inflammatory Signaling Pathway cluster_0 Cellular Response Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NF-κB->Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Translocates to nucleus and activates transcription This compound (and related compounds) This compound (and related compounds) This compound (and related compounds)->IKK Inhibits G In Vivo Anti-inflammatory Validation Workflow Compound Selection Compound Selection Acute Toxicity Study Acute Toxicity Study Compound Selection->Acute Toxicity Study Selection of Animal Model Selection of Animal Model Acute Toxicity Study->Selection of Animal Model Dose-Response Study Dose-Response Study Selection of Animal Model->Dose-Response Study Efficacy Evaluation Efficacy Evaluation Dose-Response Study->Efficacy Evaluation Mechanism of Action Studies Mechanism of Action Studies Efficacy Evaluation->Mechanism of Action Studies Data Analysis and Reporting Data Analysis and Reporting Mechanism of Action Studies->Data Analysis and Reporting

References

Pterocarpans vs. Conventional Chemotherapy: A Comparative Analysis of Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the anti-tumor potential of pterocarpans, represented by Medicarpin and Glyceollins, in comparison to established chemotherapeutic agents.

In the ongoing search for novel and more effective anti-tumor agents, natural compounds have emerged as a promising frontier. Among these, pterocarpans, a class of isoflavonoids, have garnered attention for their potential cytotoxic and anti-cancer properties. This guide provides a comparative analysis of two well-studied pterocarpans, Medicarpin and Glyceollins, against the widely used chemotherapeutic drugs Doxorubicin, Paclitaxel, and Cisplatin. Due to the limited specific data on Pterocarpadiol A, this guide focuses on representative pterocarpans to illuminate the potential of this compound class.

This report outlines the mechanisms of action, summarizes available in-vitro cytotoxicity data, and provides detailed experimental protocols for key assays relevant to anti-tumor drug screening. Visualizations of key signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of the methodologies.

Comparative Anti-Tumor Activity

The in-vitro cytotoxic effects of Medicarpin, Glyceollins, Doxorubicin, Paclitaxel, and Cisplatin have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The table below summarizes the IC50 values for these compounds, highlighting their varying efficacy against different cancer types. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)
Medicarpin A549 (Lung Carcinoma)290.8 ± 23.224
H157 (Lung Carcinoma)125.5 ± 9.224
U251 (Glioblastoma)271 µg/mL24
U-87 MG (Glioblastoma)175 µg/mL24
Glyceollins Hepa1C1C7 (Murine Hepatoma)Markedly reduced cell viabilityNot Specified
T47DaromLR (Breast Cancer)Caused 46% reduction in proliferationNot Specified
Doxorubicin A549 (Lung Carcinoma)> 2024
MCF-7 (Breast Cancer)2.50 ± 1.7624
HeLa (Cervical Cancer)2.92 ± 0.5724
HepG2 (Hepatocellular Carcinoma)12.18 ± 1.8924
Paclitaxel SK-BR-3 (Breast Cancer, HER2+)~0.0172
MDA-MB-231 (Triple Negative Breast Cancer)~0.00172
T-47D (Breast Cancer, Luminal A)~0.00572
A549 (Lung Carcinoma)9.4 (median)24
Cisplatin A549 (Lung Carcinoma)10.91 ± 0.1924
MCF-7 (Breast Cancer)> 2048-72
HeLa (Cervical Cancer)> 2048-72
HepG2 (Hepatocellular Carcinoma)> 2048-72

Mechanisms of Anti-Tumor Action

The anti-cancer effects of these compounds are mediated through distinct molecular mechanisms, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Pterocarpans (Medicarpin and Glyceollins): These isoflavonoids exhibit multifaceted anti-tumor activities. Medicarpin has been shown to induce apoptosis by upregulating pro-apoptotic proteins such as BID, BAX, and caspases 3 and 8 in glioblastoma cells.[1] It can also arrest the cell cycle at the G2/M phase.[2] Glyceollins have demonstrated the ability to trigger apoptosis in hormone-dependent breast cancer cells and have shown anti-proliferative effects.[3][4]

Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after replication, leading to DNA damage and subsequent apoptosis.[5][6] Doxorubicin can also generate reactive oxygen species, contributing to its cytotoxic effects.[6]

Paclitaxel: As a taxane, paclitaxel's main mechanism is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic disassembly of microtubules, paclitaxel disrupts mitosis, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[2][7][8]

Cisplatin: This platinum-based drug forms covalent bonds with DNA bases, creating DNA adducts and cross-links. These adducts distort the DNA structure, interfering with DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis.[9]

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the comparative evaluation of anti-tumor agents. Below are detailed protocols for key in-vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Pterocarpans, Doxorubicin, Paclitaxel, Cisplatin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11]

  • Cell Treatment: Culture cells with the test compounds for a specified duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][12]

  • Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.[9] Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[9]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

cluster_Pterocarpan Pterocarpan (Medicarpin) Signaling cluster_Doxorubicin Doxorubicin Signaling cluster_Paclitaxel Paclitaxel Signaling cluster_Cisplatin Cisplatin Signaling Pterocarpan Medicarpin BID BID Pterocarpan->BID BAX BAX Pterocarpan->BAX Casp8 Caspase-8 Pterocarpan->Casp8 G2M_Arrest_P G2/M Arrest Pterocarpan->G2M_Arrest_P Casp3 Caspase-3 BID->Casp3 BAX->Casp3 Casp8->Casp3 Apoptosis_P Apoptosis Casp3->Apoptosis_P Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII Topoisomerase II Inhibition DNA_Intercalation->TopoII DNA_Damage_D DNA Damage TopoII->DNA_Damage_D Apoptosis_D Apoptosis DNA_Damage_D->Apoptosis_D Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Disruption Mitotic Disruption Microtubule_Stabilization->Mitotic_Disruption G2M_Arrest_T G2/M Arrest Mitotic_Disruption->G2M_Arrest_T Apoptosis_T Apoptosis G2M_Arrest_T->Apoptosis_T Cisplatin Cisplatin DNA_Adducts DNA Adducts & Cross-links Cisplatin->DNA_Adducts Replication_Inhibition Replication/Transcription Inhibition DNA_Adducts->Replication_Inhibition DNA_Damage_C DNA Damage Replication_Inhibition->DNA_Damage_C Apoptosis_C Apoptosis DNA_Damage_C->Apoptosis_C

Caption: Simplified signaling pathways of Pterocarpans and conventional anti-tumor agents.

cluster_Cytotoxicity Cytotoxicity Assay Workflow (MTT) cluster_Apoptosis Apoptosis Assay Workflow (Annexin V/PI) cluster_CellCycle Cell Cycle Analysis Workflow (PI) A1 Seed Cells (96-well plate) A2 Treat with Compound A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Add Solubilizer A5->A6 A7 Measure Absorbance (570nm) A6->A7 B1 Treat Cells B2 Harvest Cells B1->B2 B3 Wash with PBS B2->B3 B4 Resuspend in Binding Buffer B3->B4 B5 Add Annexin V-FITC & PI B4->B5 B6 Incubate (15 min) B5->B6 B7 Flow Cytometry Analysis B6->B7 C1 Treat Cells C2 Harvest & Wash Cells C1->C2 C3 Fix in Cold Ethanol C2->C3 C4 Stain with PI & RNase A C3->C4 C5 Incubate (15-30 min) C4->C5 C6 Flow Cytometry Analysis C5->C6

Caption: Standard experimental workflows for in-vitro anti-tumor assays.

References

Cross-Validation of Analytical Methods for Pterocarpadiol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information and experimental data for Pterocarpadiol A are scarce. The following guide is based on established analytical methodologies for the closely related and structurally similar compound, Pterocarpadiol C. These protocols provide a robust framework for the analysis of this compound, but method development and validation for specific matrices are highly recommended.

This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation: Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance. Pterocarpans typically exhibit UV absorbance maxima in the range of 280-310 nm.[1]Separation based on polarity, detection based on mass-to-charge ratio, offering high selectivity and sensitivity.[1]
Selectivity Moderate. Relies on chromatographic separation to distinguish the analyte from other matrix components that may absorb at the same wavelength.High. Provides structural information and can differentiate between compounds with similar chromatographic behavior but different masses.
Sensitivity Generally lower than LC-MS/MS. Suitable for the analysis of purified samples or in matrices with low interference.High. Ideal for trace-level quantification, especially in complex biological matrices.[1]
Linearity Good linearity is typically achieved over a concentration range of 1 µg/mL to 100 µg/mL.[1]Excellent linearity over a wide dynamic range.
Instrumentation Standard HPLC system with a UV-Vis detector.[2]LC system coupled to a tandem mass spectrometer.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Typical Use Case Routine quality control, quantification of major components in extracts.Pharmacokinetic studies, metabolite identification, analysis in complex biological fluids.[2]

Experimental Workflows

This compound Analysis Workflow

cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc_uv HPLC-UV Analysis concentration->hplc_uv For Routine Quantification lc_ms LC-MS/MS Analysis concentration->lc_ms For High Sensitivity/Selectivity quantification Quantification hplc_uv->quantification lc_ms->quantification validation Method Validation quantification->validation

Caption: A generalized workflow for the extraction and analysis of this compound.

Experimental Protocols

Sample Preparation from Plant Material

This protocol is a general guideline for the extraction of pterocarpans from a solid matrix.[2][3]

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Weigh 1 gram of the dried and powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to macerate for 24 hours for exhaustive extraction.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC-UV Method

This protocol provides a starting point for developing an HPLC-UV method for this compound quantification.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid is a common starting point.

    • A typical gradient could be: Start with 90% A and 10% B, linearly increase to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically between 280-310 nm for pterocarpans).

  • Injection Volume: 10 µL.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the samples.

LC-MS/MS Method

For more selective and sensitive analysis, an LC-MS/MS method is recommended.[1]

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

Chromatographic Conditions:

  • The same chromatographic conditions as the HPLC-UV method can often be used as a starting point.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Optimization: The MS parameters (e.g., declustering potential, collision energy) should be optimized by infusing a standard solution of this compound to achieve the best signal intensity.

Sample and Standard Preparation:

  • Follow the same procedures as for the HPLC-UV method.

Postulated Signaling Pathway of Pterocarpadiol C

Pterocarpans are known for their anti-inflammatory properties. One postulated mechanism of action for Pterocarpadiol C is the inhibition of the NF-κB signaling pathway.

cluster_pathway Postulated NF-κB Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates nf_kb NF-κB ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces pterocarpadiol_c Pterocarpadiol C pterocarpadiol_c->ikk_complex inhibits

Caption: Postulated inhibitory effect of Pterocarpadiol C on the NF-κB signaling pathway.[3]

This guide provides a foundational understanding of the analytical methodologies available for the study of this compound, leveraging data from a closely related compound. Researchers are encouraged to use this information as a starting point for developing and validating their own robust analytical methods.

References

The Pterocarpadiol A Enigma: A Comparative Guide to Structure-Activity Relationships of its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to Pterocarpadiol A. Due to a significant gap in the current scientific literature on this compound and its direct analogs, this guide leverages available data from closely related pterocarpanoids to infer potential SAR and provide a framework for future research.

First isolated from the twigs and leaves of Derris robusta, this compound belongs to the rare 6a,11b-dihydroxypterocarpan class of compounds.[1] Despite its structural elucidation, there is a notable absence of published studies on its biological activity and that of its direct analogs.[1] This guide, therefore, synthesizes information from related pterocarpanoids to offer a comparative perspective and detailed experimental protocols to facilitate further investigation into this promising, yet understudied, class of molecules.

Comparative Biological Activity of Pterocarpan Analogs

While specific data for this compound analogs is unavailable, studies on related pterocarpanoids, such as crotafurans A and B, provide insights into the potential anti-inflammatory activities of this compound class. The inhibitory activities of these related compounds are summarized below.

CompoundAssayCell LineStimulantIC50 Value (µM)
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[2]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[2]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[2]
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[2]

Hypothetical Off-Target and Cytotoxic Profile

A critical aspect of drug development is the assessment of off-target effects and cytotoxicity. While no experimental data exists for this compound, the following tables present a hypothetical comparison based on established preclinical methodologies, illustrating the kind of data required for a comprehensive SAR study.

Table 2: Hypothetical Kinase Inhibition Profile

CompoundKinase TargetIC50 (µM)
This compound Analog 1 Kinase A> 100
Kinase B25.5
This compound Analog 2 Kinase A50.2
Kinase B> 100

Table 3: Hypothetical Caspase 3/7 Induction in Primary Human Hepatocytes

CompoundConcentration (µM)Fold-Change in Caspase Activity (vs. Vehicle)
This compound Analog 1 11.2
102.5
1008.1
This compound Analog 2 11.1
101.5
1002.3

Experimental Protocols

To facilitate research into this compound and its analogs, detailed protocols for key biological assays are provided below. These are based on established methods used for evaluating related compounds.[2][3]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is designed to screen compounds for their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates inhibitory activity.[2]

Workflow:

NO_Production_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Nitrite Detection seed_cells Seed RAW 264.7 macrophages in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pre_incubate Pre-incubate with test compounds (various concentrations) for 1h stimulate Stimulate with LPS (1 µg/mL) pre_incubate->stimulate incubate_24h_2 Incubate for another 24h stimulate->incubate_24h_2 collect_supernatant Collect supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_10m Incubate for 10 min at room temperature add_griess->incubate_10m measure_absorbance Measure absorbance at 540 nm incubate_10m->measure_absorbance Enzyme_Release_Assay cluster_preparation Cell Preparation cluster_stimulation Stimulation & Collection cluster_assay Enzyme Assay isolate_neutrophils Isolate neutrophils from fresh blood pre_incubate_compound Pre-incubate neutrophils with test compound isolate_neutrophils->pre_incubate_compound stimulate_cells Stimulate cells with fMLP/CB collect_supernatant Centrifuge and collect supernatant stimulate_cells->collect_supernatant add_substrate Add supernatant to reaction mixture with substrate incubate_reaction Incubate for enzymatic reaction add_substrate->incubate_reaction measure_product Stop reaction and measure product formation (spectrophotometer) incubate_reaction->measure_product Kinase_Binding_Assay cluster_preparation Assay Preparation cluster_reaction Binding Reaction cluster_detection Signal Detection prepare_reagents Prepare kinase, fluorescent ATP tracer, and Eu-labeled anti-tag antibody serial_dilution Serially dilute test compound add_compound Add compound dilutions to 384-well plate add_kinase_ab Add kinase/antibody solution add_compound->add_kinase_ab add_tracer Add ATP tracer to initiate binding add_kinase_ab->add_tracer incubate_rt Incubate at room temperature for 60 min add_tracer->incubate_rt measure_tr_fret Measure TR-FRET (Ex: 340 nm, Em: 495/520 nm) calculate_ic50 Calculate TR-FRET ratio and determine IC50 measure_tr_fret->calculate_ic50 Caspase_Assay cluster_cell_culture Cell Culture & Treatment cluster_detection Luminescence Detection seed_cells Seed primary human hepatocytes in a 96-well plate attach_overnight Allow cells to attach overnight seed_cells->attach_overnight add_compound Add test compound at various concentrations and incubate for 24h attach_overnight->add_compound add_reagent Add Caspase-Glo® 3/7 reagent incubate_rt Incubate at room temperature for 1h add_reagent->incubate_rt measure_luminescence Measure luminescence incubate_rt->measure_luminescence calculate_fold_change Calculate fold-change in caspase activity vs. vehicle control measure_luminescence->calculate_fold_change Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB->Pro_inflammatory_genes translocates to nucleus Pterocarpan Pterocarpans (e.g., this compound analogs) Pterocarpan->IKK Inhibition? Pterocarpan->NFkB Inhibition?

References

comparing the antioxidant capacity of Pterocarpadiol A to standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of pterocarpans, a class of natural compounds to which Pterocarpadiol A belongs, against established antioxidant standards. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from closely related pterocarpan compounds to provide a valuable preliminary assessment for researchers interested in the therapeutic potential of this phytochemical class.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of pterocarpans is compared here with the well-established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). The following table summarizes the available quantitative data from studies on indigocarpan, a pterocarpan from Indigofera aspalathoides, and crude extracts rich in pterocarpans from Phaseolus vulgaris. The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC) and IC50/EC50 values from DPPH and ABTS assays. Lower IC50/EC50 values indicate higher antioxidant activity.

Compound/ExtractAssayAntioxidant CapacityReference Compound
Pterocarpan Representative
IndigocarpanABTS6.8 TEAC (at 10 µM)Trolox[1]
DPPH4.5 TEAC (at 10 µM)Trolox[1]
Pterocarpan-rich extract (acetone)DPPHEC50: 0.14 g dm/g DPPHVitamin C, Vitamin E[2]
Pterocarpan-rich extract (ethanol)DPPHEC50: 0.20 g dm/g DPPHVitamin C, Vitamin E[2]
Standard Antioxidants
QuercetinABTS12 TEAC (at 10 µM)Trolox[1]
DPPH8 TEAC (at 10 µM)Trolox[1]
ResveratrolABTS18 TEAC (at 10 µM)Trolox[1]
DPPH15 TEAC (at 10 µM)Trolox[1]
Ascorbic AcidDPPHIC50: 3.57 µg/mL-[3][4]
Trolox-Standard Reference-

Note: Data for this compound is not directly available. The presented data for indigocarpan and pterocarpan-rich extracts serve as a proxy to estimate the potential antioxidant capacity of this class of compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of a compound.[5] The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), in the presence of an antioxidant.[5][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (this compound or related compounds)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[6]

  • Preparation of Test Samples and Standards: Prepare a series of concentrations of the test compound and the standard antioxidant in methanol.

  • Reaction Mixture: Add a specific volume of the test sample or standard to a defined volume of the DPPH solution in a microplate well or cuvette. A control containing only the solvent and DPPH solution is also prepared.[5]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.[7][8]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Preparation of Test Samples and Standards: Prepare a series of concentrations of the test compound and the standard antioxidant.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.[9]

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.[11]

  • Preparation of Test Samples and Standards: Prepare a series of concentrations of the test compound and the standard.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the FRAP reagent. A reagent blank is also prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_assays Antioxidant Capacity Assays cluster_workflow Experimental Workflow DPPH DPPH Assay reaction Reaction with Radical/Reagent DPPH->reaction ABTS ABTS Assay ABTS->reaction FRAP FRAP Assay FRAP->reaction prep Sample & Standard Preparation prep->DPPH Add to DPPH• prep->ABTS Add to ABTS•+ prep->FRAP Add to FRAP reagent incubation Incubation reaction->incubation measure Spectrophotometric Measurement incubation->measure calc Data Analysis (IC50 / TEAC) measure->calc

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

G cluster_pathway Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces Pterocarpan Pterocarpan (e.g., this compound) Pterocarpan->Nrf2 Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->CellularProtection

Caption: Simplified antioxidant signaling pathway involving Nrf2 activation by flavonoids.

References

Independent Replication of Pterocarpadiol A Bioactivity: A Comparative Analysis of Related Pterocarpanoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of bioactivity studies specifically for Pterocarpadiol A. Consequently, no independent replication studies have been published to date. This guide, therefore, presents a comparative analysis of closely related pterocarpanoids, offering insights that may serve as a valuable reference for future investigations into the biological activities of this compound.

Researchers and drug development professionals exploring the therapeutic potential of this compound are currently faced with a significant knowledge gap. Despite its isolation and structural elucidation, no quantitative data on its pharmacological effects, detailed experimental protocols, or defined signaling pathways have been published.[1] This guide consolidates available information on the bioactivity of related pterocarpanoids, specifically crotafurans A and B, which have demonstrated anti-inflammatory properties.[2]

Comparative Bioactivity Data

The anti-inflammatory activities of crotafurans A and B, pterocarpanoids structurally related to this compound, have been evaluated in vitro. The following table summarizes their inhibitory concentrations (IC₅₀) in key assays relevant to inflammation.

CompoundAssayCell LineStimulantIC₅₀ Value (µM)Reference
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[2]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[2]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[2]
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[2]

LPS: Lipopolysaccharide; fMLP/CB: N-formyl-Met-Leu-Phe/Cytochalasin B[2]

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory activity of novel compounds, based on the assays used for related pterocarpanoids.[2]

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay screens compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]

  • Principle: LPS stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.[2]

  • Protocol:

    • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[2]

    • Supernatant Collection: After incubation, collect the cell culture supernatant.[2]

    • Griess Assay: Add 100 µL of the supernatant to a new 96-well plate. Add Griess reagent to each well and incubate.

    • Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration from a sodium nitrite standard curve.[2]

2. Inhibition of Neutrophil Degranulation

This protocol measures the ability of a compound to inhibit the release of granular enzymes, such as β-glucuronidase and lysozyme, from neutrophils, a key event in the inflammatory response.[2]

  • Principle: When stimulated, neutrophils release the contents of their granules. The chemoattractant peptide fMLP, in combination with cytochalasin B, is a potent stimulator of degranulation. The enzymatic activity of the released enzymes in the cell supernatant is quantified using specific substrates.[2]

  • Protocol:

    • Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.[2]

    • Pre-incubation: Pre-incubate the isolated neutrophils with the test compound at various concentrations.[2]

    • Stimulation: Stimulate the cells with fMLP/CB.[2]

    • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.[2]

    • Enzyme Assays:

      • β-Glucuronidase Assay: Add the supernatant to a reaction mixture containing the β-glucuronidase substrate. After incubation and stopping the reaction, measure the product formation using a spectrophotometer.[2]

      • Lysozyme Assay: Add the supernatant to a reaction mixture containing the lysozyme substrate. Measure the change in absorbance or fluorescence over time, which is proportional to the lysozyme activity.[2]

    • Data Analysis: Calculate the percentage of inhibition of enzyme release compared to the stimulated control.[2]

Signaling Pathways and Experimental Workflows

While the specific pathways affected by this compound are unknown, a general representation of inflammatory signaling relevant to pterocarpans is depicted below.[1]

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS (Gene Expression) Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO

LPS signaling cascade leading to NO production in macrophages.

NO_Inhibition_Workflow Start Start Cell_Culture Seed RAW 264.7 Cells Start->Cell_Culture Compound_Treatment Add Test Compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate 20-24h LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the nitric oxide inhibition assay.

Neutrophil_Degranulation_Workflow Start Start Isolate_Neutrophils Isolate Neutrophils from Blood Start->Isolate_Neutrophils Pre_incubation Pre-incubate with Test Compound Isolate_Neutrophils->Pre_incubation Stimulation Stimulate with fMLP/CB Pre_incubation->Stimulation Collect_Supernatant Centrifuge and Collect Supernatant Stimulation->Collect_Supernatant Enzyme_Assay Perform β-Glucuronidase and Lysozyme Assays Collect_Supernatant->Enzyme_Assay Data_Analysis Calculate % Inhibition Enzyme_Assay->Data_Analysis End End Data_Analysis->End

Workflow for the neutrophil degranulation assay.

References

Assessing the Specificity of Pterocarpadiol A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a class of isoflavonoids recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Pterocarpadiol A, a member of this family, has emerged as a compound of interest. However, a thorough understanding of its therapeutic potential requires a rigorous assessment of its mechanism of action and, critically, its specificity. A highly specific compound interacts with its intended molecular target with minimal engagement of other biomolecules, thereby reducing the risk of off-target effects and associated toxicities.[1]

This guide provides a comparative framework for assessing the specificity of this compound. It outlines key experimental protocols, presents a strategy for comparative data analysis, and visualizes the necessary workflows and signaling pathways to aid in the comprehensive evaluation of this and other novel pterocarpanoids. Due to the limited publicly available data specifically for this compound, this guide will draw upon data from closely related pterocarpanoids, such as crotafurans A and B, to illustrate the assessment process.[2]

Comparative Analysis of Anti-Inflammatory Activity

A primary step in assessing specificity is to quantify the on-target activity of the lead compound and compare it with that of other relevant molecules. The anti-inflammatory effects of pterocarpanoids can be evaluated by measuring the inhibition of key inflammatory mediators.[2]

Table 1: Comparative Inhibitory Activity of Pterocarpanoids on Inflammatory Mediators

CompoundAssayCell LineStimulantIC50 Value (µM)Reference
This compound (Hypothetical) Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSTBD-
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CBTBD-
Lysozyme ReleaseRat NeutrophilsfMLP/CBTBD-
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[2]
β-Glucuronidase ReleaseRat NeutrophipsfMLP/CB7.8 ± 1.4[2]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[2]
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[2]
Compound X (Alternative) Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSTBD-
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CBTBD-
Lysozyme ReleaseRat NeutrophilsfMLP/CBTBD-

TBD: To be determined through experimental validation.

Assessing Off-Target Effects

A comprehensive specificity assessment involves screening the compound against a broad panel of potential off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.[1] This helps to identify unintended interactions that could lead to adverse effects.

Table 2: Hypothetical Off-Target Profiling of this compound and Comparators

Target ClassRepresentative TargetThis compound (IC50/Ki in µM)Compound X (IC50/Ki in µM)Established Inhibitor (Positive Control) (IC50/Ki in µM)
Kinases EGFR>100250.01
VEGFR2>100500.05
Src75150.005
GPCRs β2-Adrenergic Receptor>100>1000.001
Dopamine D2 Receptor>100800.002
Ion Channels hERG>100300.01

Data presented for this compound and Compound X are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for an accurate assessment of a compound's specificity.

Protocol 1: Nitric Oxide (NO) Production Assay[2]
  • Objective: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Principle: LPS stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibitory activity.

  • Methodology:

    • Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Neutrophil Degranulation Assay[2]
  • Objective: To measure the inhibition of granular enzyme (β-glucuronidase and lysozyme) release from stimulated neutrophils.

  • Principle: Stimulated neutrophils release the contents of their granules. The enzymatic activity of the released enzymes in the cell supernatant is quantified using specific substrates.

  • Methodology:

    • Isolate neutrophils from fresh rat blood using density gradient centrifugation.

    • Pre-incubate the isolated neutrophils with various concentrations of the test compound.

    • Stimulate the cells with fMLP/CB (formyl-methionyl-leucyl-phenylalanine/cytochalasin B).

    • Centrifuge the cell suspension and collect the supernatant.

    • For the β-glucuronidase assay, add the supernatant to a reaction mixture containing the appropriate substrate and measure product formation spectrophotometrically.

    • For the lysozyme assay, use a similar procedure with a lysozyme-specific substrate.

    • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 3: Kinase Profiling Assay[1]
  • Objective: To determine the inhibitory concentration (IC50) of the test compound against a panel of human kinases.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, combine the test compound dilutions, the specific kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody in a reaction buffer.

    • Incubate the plate to allow for the kinase reaction.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value for each kinase.

Protocol 4: Apoptosis Assay in Non-Target Cells[1]
  • Objective: To assess the potential for off-target cytotoxicity by measuring apoptosis induction in a non-target cell line (e.g., primary human hepatocytes).

  • Methodology:

    • Seed primary human hepatocytes in a 96-well plate and allow them to attach overnight.

    • Add various concentrations of the test compound and incubate for 24 hours.

    • Add a Caspase-Glo® 3/7 reagent to each well and incubate for 1 hour at room temperature.

    • Measure luminescence using a luminometer.

    • Calculate the fold-change in caspase activity relative to a vehicle control to determine the pro-apoptotic potential.

Visualizing Pathways and Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental designs.

G cluster_0 Cellular Stimulus (e.g., LPS) cluster_1 Intracellular Signaling Cascade cluster_2 Inflammatory Response & this compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS NFkB->iNOS induces transcription NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Pterocarpadiol_A This compound Pterocarpadiol_A->IKK inhibits (hypothesized)

Caption: Hypothetical signaling pathway for LPS-induced nitric oxide production and the potential point of intervention for this compound.

G cluster_0 Phase 1: Primary Target Assessment cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Cellular Specificity Assessment A1 Compound Synthesis (this compound & Comparators) A2 In Vitro Anti-Inflammatory Assays (NO Production, Degranulation) A1->A2 A3 Determine IC50 Values A2->A3 B1 Kinase Panel Screening A3->B1 B2 GPCR Binding Assays A3->B2 B3 Ion Channel Profiling A3->B3 C1 Cytotoxicity/Apoptosis Assays (Non-Target Cell Lines) B1->C1 B2->C1 B3->C1 C2 Data Analysis & Specificity Profiling C1->C2

Caption: Experimental workflow for assessing the specificity of this compound.

G Compound Test Compound (this compound) OnTarget On-Target Effects (Anti-inflammatory) Compound->OnTarget High Affinity OffTarget Off-Target Effects (e.g., Kinase Inhibition) Compound->OffTarget Low Affinity (Ideally) Therapeutic Therapeutic Efficacy OnTarget->Therapeutic Adverse Adverse Effects OffTarget->Adverse

Caption: Logical relationship between on-target and off-target effects of a therapeutic compound.

Conclusion

A thorough assessment of the specificity of this compound is paramount for its development as a potential therapeutic agent. This guide provides a structured approach for this evaluation, emphasizing a comparative analysis with related compounds and established inhibitors. By employing the detailed experimental protocols and a systematic workflow, researchers can generate a comprehensive specificity profile for this compound. This will enable a data-driven evaluation of its potential for further preclinical and clinical development, ultimately contributing to the discovery of safer and more effective medicines.

References

Safety Operating Guide

Proper Disposal Procedures for Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

The absence of a specific Safety Data Sheet (SDS) for Pterocarpadiol A necessitates treating it as a chemical with unknown hazards. This guide provides a comprehensive operational and disposal plan to ensure the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for handling chemicals of unknown toxicity and environmental impact.

Immediate Safety and Operational Plan

Given the lack of specific hazard data for this compound, a cautious approach is mandatory. All handling and disposal operations must be conducted under the assumption that the compound is potentially hazardous. This includes potential toxicity, flammability, and environmental risks.

Key Operational Steps:

  • Hazard Assessment (Presumptive): Treat this compound as a hazardous substance. All manipulations should be performed in a designated controlled area, such as a chemical fume hood, to minimize exposure.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times. This includes, but is not limited to:

    • Safety goggles or a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat.

  • Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Use an inert absorbent material to clean up the spill and place the waste in a sealed, labeled container for disposal. Do not use combustible materials, such as paper towels, to clean up spills of unknown substances.

  • Waste Segregation: this compound waste should be segregated from other laboratory waste streams to prevent inadvertent chemical reactions.

Quantitative Data

While a comprehensive SDS for this compound is not publicly available, the following chemical information has been identified from public databases.

PropertyValueSource
Chemical FormulaC₁₆H₁₂O₇PubChem
PubChem CID134714900PubChem
Purity (Related Compound - Pterocarpadiol D) >97%BioCrick MSDS

Note: Data for a related compound is provided for context and should be used with caution.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department. The following steps provide a clear protocol for its collection and disposal.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

    • Ensure the container is in good condition, with a secure-fitting lid.

  • Labeling:

    • The waste container must be clearly and accurately labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accumulation start date (the date the first waste is added to the container).

      • The name of the principal investigator and the laboratory location.

      • A statement indicating that the hazards are not fully known.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

    • Keep the container closed at all times, except when adding waste.

  • Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all available information about the waste, including the chemical name and the fact that its hazards are not fully characterized.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. Improper disposal can lead to significant environmental contamination and regulatory violations.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical with unknown hazard information, such as this compound.

cluster_preparation Preparation & Handling cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated assess_hazards Assess Hazards (Presumptive) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood select_container Select Compatible Waste Container handle_in_hood->select_container label_container Label as 'Hazardous Waste' with Full Details select_container->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_disposal End: Proper Disposal by EHS contact_ehs->end_disposal

Caption: Disposal workflow for a chemical with unknown hazards.

By adhering to these conservative, safety-first procedures and maintaining open communication with your institution's EHS professionals, you can ensure the responsible and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

References

Personal protective equipment for handling Pterocarpadiol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Pterocarpadiol A in a laboratory setting. Due to the limited availability of specific safety data for this compound, a precautionary approach is essential. The following procedures are based on best practices for handling chemicals with unknown hazards and data from structurally related compounds.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.
Eyes Safety glasses with side shields or gogglesProvides protection from splashes and airborne particles. Goggles should be worn when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory N95 respirator or higherRecommended when handling the powder form to prevent inhalation of fine particles. Use in a well-ventilated area or a chemical fume hood.
Feet Closed-toe shoesProtects feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

  • Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit accessible.

    • Review the experimental protocol and ensure all required equipment is clean and functional.

  • Handling the Compound :

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, perform the task in a fume hood to minimize inhalation risk.

    • If creating a solution, add the solvent to the this compound slowly to avoid splashing.

    • Handle all containers with care to prevent spills.

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent and then wipe it down with a cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles, and then the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, clearly labeled hazardous waste container.

    • Unused or waste this compound (solid or in solution) must be collected in a separate, sealed, and labeled hazardous waste container.

  • Labeling :

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage and Disposal :

    • Store hazardous waste in a designated, secure area away from incompatible materials.

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.

IV. Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit review_protocol Review Experimental Protocol spill_kit->review_protocol don_ppe Don Appropriate PPE review_protocol->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution handle_containers Handle Containers with Care prepare_solution->handle_containers decontaminate Decontaminate Work Area handle_containers->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

cluster_disposal Disposal segregate_waste Segregate Contaminated Waste label_containers Label Waste Containers segregate_waste->label_containers collect_unused Collect Unused/Waste Compound collect_unused->label_containers store_waste Store Waste in Designated Area label_containers->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Disposal plan for this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.